Technical Documentation Center

2-Amino-3-(furan-3-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-(furan-3-yl)propanoic acid
  • CAS: 3685-52-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on the Physicochemical Properties of Furan-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract Furan-containing amino acids represent a pivotal class of non-canonical amino acids, offering unique structural and electronic properties that are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-containing amino acids represent a pivotal class of non-canonical amino acids, offering unique structural and electronic properties that are increasingly leveraged in medicinal chemistry and materials science. The incorporation of the furan moiety—a five-membered aromatic heterocycle—into the amino acid framework imparts distinct physicochemical characteristics that can significantly influence molecular conformation, lipophilicity, metabolic stability, and biological activity. This guide provides an in-depth exploration of these properties, detailing their theoretical underpinnings and offering field-proven experimental protocols for their characterization. By synthesizing technical accuracy with practical insights, this document serves as a vital resource for the rational design and application of furan-containing amino acids in advanced scientific research.

The Strategic Imperative of the Furan Moiety in Amino Acid Chemistry

The furan ring is a versatile heterocyclic scaffold that has garnered substantial attention in drug discovery and development.[1][2] When integrated into an amino acid structure, it can act as a bioisosteric replacement for phenyl or other aromatic rings, modulating steric and electronic properties to enhance drug-receptor interactions, improve metabolic stability, and optimize overall pharmacokinetic profiles.[1][3] The oxygen heteroatom in the furan ring contributes to its electron-rich nature and allows it to act as a hydrogen bond acceptor, further influencing its biological activity.[1]

The diverse therapeutic applications of furan-containing compounds, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities, underscore the pharmacological significance of this structural motif.[1][2][4][5] This guide will elucidate the fundamental physicochemical properties that give rise to these valuable biological functions.

Core Physicochemical Properties: A Quantitative Framework

The introduction of the furan ring into an amino acid backbone directly impacts several key physicochemical parameters that are critical for drug development. A comprehensive understanding of these properties is essential for predicting the behavior of these molecules in biological systems.

Physicochemical PropertyTypical Value RangeSignificance in Drug Design & Development
Lipophilicity (LogP) 0.5 - 3.0Governs membrane permeability, protein binding, solubility, and metabolic clearance.[6]
Acid Dissociation Constant (pKa) Carboxyl: ~2-3; Amino: ~9-10Determines the ionization state at physiological pH, which affects receptor binding, solubility, and bioavailability.[7][8]
Aqueous Solubility VariableA critical factor for drug formulation and oral bioavailability.[9][10]
Polar Surface Area (PSA) ~50 - 80 ŲInfluences transport properties, including intestinal absorption and blood-brain barrier penetration.
Chemical Stability Susceptible to strong acids and oxidationImpacts shelf-life, formulation strategies, and potential metabolic pathways.[11][12][13]

Synthesis and Spectroscopic Characterization

The synthesis of furan-containing amino acids can be achieved through various established organic chemistry methodologies. A common approach involves the modification of a furan precursor, followed by the introduction of the amino and carboxyl functionalities.

General Synthetic Workflow: Paal-Knorr Furan Synthesis followed by Amination

The Paal-Knorr synthesis provides a reliable method for constructing the furan ring from a 1,4-dicarbonyl compound. Subsequent chemical transformations can then be employed to introduce the amino acid moiety.

Paal_Knorr_Amination Dicarbonyl 1,4-Dicarbonyl Compound Furan_Intermediate Substituted Furan Dicarbonyl->Furan_Intermediate + Dehydrating Agent Dehydrating_Agent Dehydrating Agent (e.g., P2O5) Functional_Group_Intro Functional Group Interconversion Furan_Intermediate->Functional_Group_Intro Furan_Amino_Acid Furan-Containing Amino Acid Functional_Group_Intro->Furan_Amino_Acid

Caption: Paal-Knorr synthesis and subsequent functionalization to yield a furan-containing amino acid.

Step-by-Step Experimental Protocol: Synthesis of a Furan-Containing Amino Acid

Objective: To synthesize β-(2-furyl)-alanine.

Materials:

  • Furfural

  • N-acetylglycine

  • Acetic anhydride

  • Sodium acetate

  • Hydriodic acid

  • Red phosphorus

Procedure:

  • Erlenmeyer-Plöchl Azlactone Synthesis:

    • In a round-bottom flask, combine furfural, N-acetylglycine, acetic anhydride, and anhydrous sodium acetate.

    • Heat the mixture under reflux for 1-2 hours.

    • Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride.

    • Filter the precipitated azlactone, wash with cold water, and dry.

  • Hydrolysis and Reduction to the Amino Acid:

    • To the crude azlactone, add a mixture of hydriodic acid and red phosphorus.

    • Heat the mixture under reflux for 3-4 hours.

    • Cool the reaction and filter to remove the red phosphorus.

    • Neutralize the filtrate with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.

    • Collect the crude β-(2-furyl)-alanine by filtration and recrystallize from a water/ethanol mixture.

Self-Validation: The synthesized amino acid must be rigorously characterized to confirm its identity and purity. This is achieved through a combination of spectroscopic techniques.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the primary amine (N-H stretch).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Essential Physicochemical Characterization Protocols

Determination of Lipophilicity (LogP) via RP-HPLC

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable indirect method for LogP determination.[17]

LogP_HPLC Sample_Prep Prepare solutions of the amino acid and a series of standards with known LogP values. HPLC_Analysis Inject samples onto a reversed-phase column (e.g., C18) and elute with a methanol/water or acetonitrile/water gradient. Sample_Prep->HPLC_Analysis Data_Acquisition Record the retention time (tR) for each compound. HPLC_Analysis->Data_Acquisition Calibration_Curve Plot log k' vs. known LogP values of the standards (k' = (tR - t0) / t0). Data_Acquisition->Calibration_Curve LogP_Determination Determine the LogP of the furan-containing amino acid from its log k' and the calibration curve. Calibration_Curve->LogP_Determination

Caption: Workflow for LogP determination using RP-HPLC.

pKa Determination via Potentiometric Titration

The pKa values of the ionizable groups in an amino acid are fundamental to its behavior in biological systems.[18][19] Potentiometric titration is the gold standard for the experimental determination of pKa.[20][21]

Experimental Protocol:

  • Solution Preparation: Accurately prepare a solution of the furan-containing amino acid of known concentration in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the amino acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to a low pH (e.g., ~1.5). Then, titrate with a standardized solution of a strong base (e.g., NaOH), recording the pH after each incremental addition of the titrant until a high pH is reached (e.g., ~12.5).

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The isoelectric point (pI) can be calculated from the pKa values.[7]

Unique Electronic and Conformational Attributes

The furan ring possesses a modest degree of aromaticity compared to benzene, which makes it more susceptible to certain chemical reactions.[22] Its electron-rich nature makes it reactive towards electrophilic substitution, typically at the 2- and 5-positions.[1][11] This reactivity must be considered during synthesis and formulation.

Conformationally, the furan ring is a rigid, planar scaffold. This rigidity can be advantageous in drug design by pre-organizing the molecule for optimal binding to a biological target, thereby reducing the entropic penalty of binding.

Conclusion and Future Perspectives

Furan-containing amino acids are a compelling class of molecules with significant potential in drug discovery and materials science. Their unique physicochemical properties, imparted by the furan moiety, provide a powerful tool for modulating the biological and material properties of peptides and other polymers. The synthetic and analytical methodologies detailed in this guide provide a robust foundation for the continued exploration and application of these valuable building blocks. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the incorporation of these amino acids into novel therapeutic and diagnostic agents.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.
  • The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. Benchchem.
  • One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. PubMed, 11 Apr. 2024.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. MDPI.
  • Cimpan, G., et al. Lipophilicity characterization by reversed-phase liquid chromatography of some furan derivatives. Journal of Chromatography A, vol. 869, no. 1-2, 11 Feb. 2000, pp. 49-55.
  • Determination of Pka and Pi Values of Amino Acids Through Titr
  • Aromatic Bioisosteres. Cambridge MedChem Consulting, 28 Jan. 2023.
  • Bozhanov, V. I.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub, 25 Aug. 2022.
  • Furan. Wikipedia.
  • Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis of Solid Acid and Whole-Cell C
  • Stability of the Furan Ring During Bromination. Chemistry of Heterocyclic Compounds, 25 Feb. 2001.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Synthesis and Characteriz
  • AEDs of the three bioisosteric moieties (carboxylic acid, furan, and...).
  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC, 30 May 2012.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE, 30 Jan. 2019.
  • Furan: A Promising Scaffold for Biological Activity.
  • Furan synthesis. Organic Chemistry Portal.
  • Pharmacological activity of furan derivatives.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • A Review on Biological and Medicinal Significance of Furan.
  • What is the order of stability of the resonance structures of furan?. Chemistry Stack Exchange, 1 June 2012.
  • DETERMIN
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI.
  • Kraft, A. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometri Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, vol. 80, no. 5, 2003, pp. 554-559.
  • Charges of the three bioisosteric moieties (carboxylic acid, furan, and...).
  • Bioisosteric Replacements. Cambridge MedChem Consulting, 30 Jan. 2021.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
  • THE BASIC STRENGTH OF FURAN. PJSIR.
  • Physical and chemical properties of furan.
  • Spectroscopic and Photophysical Characteristics of Furan-3(2H)-ones 3a...
  • New furan based amino plastics: synthesis, properties and applications.
  • Synthesis and Spectroscopic Characteriz
  • Amino Acids- Properties, Structure, Classification, Functions. Microbe Notes, 6 July 2022.
  • Amino Acids Reference Chart. Sigma-Aldrich.
  • Amino acid pKa and pKi values. Isca Biochemicals.
  • Ch27 pKa and pI values. University of Calgary.
  • pKa Data Compiled by R. Williams.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • Unnatural Amino Acids for Biological Spectroscopy and Microscopy. College of Chemistry and Molecular Engineering, 3 June 2024.

Sources

Exploratory

The Furan Pharmacophore: Bioisosteric Utility vs. Metabolic Liability in Drug Design

Executive Summary The furan ring represents a paradox in medicinal chemistry. As a bioisostere, it offers unique electronic properties, reduced lipophilicity compared to phenyl rings, and hydrogen bond accepting capabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan ring represents a paradox in medicinal chemistry. As a bioisostere, it offers unique electronic properties, reduced lipophilicity compared to phenyl rings, and hydrogen bond accepting capabilities that can optimize potency and solubility. However, it acts as a "structural alert" due to its potential for metabolic activation into reactive dicarbonyl species, leading to hepatotoxicity. This technical guide analyzes the structure-activity relationships (SAR) of furan-containing therapeutics, delineates the mechanistic causality of its toxicity, and provides actionable protocols for de-risking furan scaffolds during lead optimization.

Structural & Electronic Properties: The Bioisosteric Rationale[1][2][3]

Furan is a five-membered aromatic heterocycle containing one oxygen atom.[1] Its utility in drug design stems from its distinct physicochemical profile compared to its thiophene and benzene analogues.

Aromaticity and Electronics

Unlike benzene (resonance energy ~36 kcal/mol) and thiophene (~29 kcal/mol), furan has significantly lower resonance energy (~16 kcal/mol). This reduced aromaticity makes the ring more electron-rich and susceptible to electrophilic attack and oxidative metabolism.

Bioisosteric Replacement Strategy

Medicinal chemists frequently employ furan as a bioisostere for phenyl rings to manipulate physicochemical parameters:

  • Lipophilicity Reduction: Replacing a phenyl ring with furan typically lowers logP, improving water solubility.

  • Hydrogen Bonding: The oxygen atom in furan acts as a weak hydrogen bond acceptor, potentially engaging specific residues in the binding pocket (e.g., hinge regions of kinases).

  • Geometry: The C–O–C bond angle is approximately 106°, altering the vector of substituents compared to the 120° angle of benzene, which can induce subtle conformational changes favorable for binding selectivity.

Metabolic Liability: The Oxidative Opening Mechanism

The primary safety concern with furan scaffolds is bioactivation by Cytochrome P450 enzymes (primarily CYP2E1, but also CYP3A4/1A2). This process transforms the stable heterocycle into a highly reactive electrophile capable of covalent binding to cellular proteins and DNA.

Mechanism of Bioactivation

The metabolic cascade follows a "lethal synthesis" pathway:

  • Epoxidation: CYP450 oxidizes the furan double bond to form an unstable epoxide or radical cation.

  • Ring Opening: The intermediate rapidly rearranges to form cis-2-butene-1,4-dial (from furan) or acetylacrolein (from alkylfurans).

  • Nucleophilic Attack: These

    
    -unsaturated dicarbonyls are potent Michael acceptors. They react irreversibly with nucleophilic amino acid residues (cysteine thiols, lysine amines) on proteins, leading to cellular necrosis or carcinogenesis.
    
Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical step from stable drug to toxic adduct.

FuranMetabolism Furan Furan Scaffold (Stable Drug) CYP CYP450 (Oxidation) Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Bioactivation Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct Enedial->Adduct Toxicity (Covalent Binding) GSH Glutathione (GSH) Conjugate Enedial->GSH Detoxification (Trapping)

Caption: CYP450-mediated bioactivation of furan to the reactive enedial intermediate and subsequent protein alkylation or GSH detoxification.[2][3]

Therapeutic Classes & Case Studies

Despite the toxicity risks, furan rings are present in several essential medicines. The key to safety lies in the specific substitution pattern and the mechanism of action.

Case Study: Lapatinib (Kinase Inhibitor)

Lapatinib, a dual EGFR/HER2 inhibitor, utilizes a furan ring attached to the quinazoline core.

  • Role: The furan moiety serves as a linker for the methylsulfonylethylaminomethyl side chain.

  • Safety Factor: The bulky substitution at the C5 position of the furan ring sterically hinders CYP450 access, reducing the rate of oxidative ring opening compared to unsubstituted furans.

  • Synthesis Insight: Modern synthesis of Lapatinib utilizes direct regioselective arylation of furfural, avoiding atom-inefficient Suzuki couplings [1].[4]

Case Study: Nitrofurantoin (Antimicrobial)

Nitrofurantoin operates on a different mechanism entirely.

  • Mechanism: It is a prodrug activated by bacterial nitroreductases (not mammalian CYP450s) to form reactive radical species that damage bacterial DNA.[5]

  • Selectivity: The toxicity is largely selective to bacteria due to the specificity of the reductive enzymes, although pulmonary toxicity in humans is a known adverse effect due to redox cycling.

Comparative Data Table
DrugIndicationFuran RoleMetabolic Risk Profile
Lapatinib Breast Cancer (HER2+)Linker/SolubilityLow (Steric hindrance at C5 prevents rapid ring opening)
Furosemide Edema/HypertensionBioisostereLow (Rapid renal excretion limits hepatic exposure)
Nitrofurantoin UTIPharmacophoreModerate (Reductive activation causes oxidative stress)
Ranitidine H2 AntagonistH-BondingWithdrawn (NDMA impurity formation, not direct furan toxicity)

Synthetic Strategies: Constructing the Furan Scaffold

Efficient synthesis is crucial for accessing furan derivatives. While the Paal-Knorr synthesis is the classical method, modern medicinal chemistry relies on transition-metal catalyzed cross-couplings.

Transition Metal Cross-Coupling

The Suzuki-Miyaura coupling is the standard for installing furan rings. However, 2-furylboronic acids are notoriously unstable (protodeboronation).

  • Optimization: Use potassium organotrifluoroborates (Molander salts) or MIDA boronates to enhance stability during coupling.

Direct Arylation (C-H Activation)

To improve atom economy, direct arylation of furan is preferred over coupling pre-functionalized organometallics.

SynthesisWorkflow Start Substituted Furan (e.g., Furfural) Process C-H Activation (Direct Arylation) Start->Process Reagents Aryl Halide + Pd(OAc)2 Ligand + Base Reagents->Process Product 5-Aryl-Furan Scaffold Process->Product Regioselective C5 Coupling

Caption: Atom-economical synthesis of 5-aryl-furans via Palladium-catalyzed C-H activation, bypassing unstable boronic acids.

Experimental Protocols: De-Risking Furan Toxicity

To distinguish between a safe bioisostere and a toxicophore, the Glutathione (GSH) Trapping Assay is the industry standard. This assay detects the formation of reactive enedials before a compound enters animal studies.

Protocol: Reactive Metabolite Screening (GSH Trapping)[9][10][11]

Objective: Quantify the formation of reactive furan metabolites by trapping them with glutathione and analyzing via LC-MS/MS.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Glutathione (GSH) (5 mM, fortified)

  • Test Compound (10 µM)[6]

Step-by-Step Methodology:

  • Incubation: Mix HLM, GSH, and the Test Compound in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the NADPH regenerating system to initiate metabolism.

  • Controls: Run a negative control (no NADPH) to rule out non-metabolic reactivity. Run a positive control (e.g., Furan or Menthofuran).

  • Termination: After 60 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Processing: Centrifuge at 3000 x g for 10 minutes to pellet proteins. Collect supernatant.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 reverse-phase column.

    • Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da (whole GSH).

    • Interpretation: The presence of a GSH-adduct peak (M + 307 Da) indicates the formation of a reactive intermediate (likely the cis-enedial).

Self-Validating Logic: If the GSH-adduct is observed only in the presence of NADPH and not in the control, the reactivity is confirmed to be metabolic (CYP450-mediated) rather than intrinsic chemical instability.

References

  • Synthesis of Lapatinib via direct regioselective arylation of furfural. ResearchGate. [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Chemical Research in Toxicology. [Link]

  • Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Chemical Research in Toxicology. [Link]

  • Lapatinib: PubChem Compound Summary. National Library of Medicine. [Link]

  • Nitrofurantoin: Mechanism of action and implications for resistance. Journal of Antimicrobial Chemotherapy. [Link]

Sources

Foundational

Technical Guide: Stability and Degradation Profile of 3-(furan-3-yl)alanine

This in-depth technical guide details the stability, degradation mechanisms, and handling protocols for 3-(furan-3-yl)alanine (3-Furylalanine). It is designed for researchers and drug developers utilizing this non-canoni...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the stability, degradation mechanisms, and handling protocols for 3-(furan-3-yl)alanine (3-Furylalanine). It is designed for researchers and drug developers utilizing this non-canonical amino acid as a histidine isostere, metabolic probe, or photo-affinity label.

Executive Summary

3-(furan-3-yl)alanine is a non-proteinogenic amino acid featuring a furan ring at the


-position of the alanine side chain. While valuable in medicinal chemistry as a non-basic isostere of histidine and a probe for 

-stacking interactions, it presents a distinct stability challenge compared to canonical amino acids.

Core Stability Thesis: The furan moiety is an electron-rich, heteroaromatic system that is highly susceptible to oxidative ring opening and acid-catalyzed hydrolysis . Unlike the indole ring of tryptophan or the imidazole of histidine, the furan ring of 3-(furan-3-yl)alanine acts as a "masked" 1,4-dicarbonyl species. Under oxidative stress (singlet oxygen) or metabolic activation (Cytochrome P450), it degrades into reactive electrophiles capable of covalent cross-linking, necessitating rigorous handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name (2S)-2-amino-3-(furan-3-yl)propanoic acid
Common Name 3-Furylalanine (3-FurAla)
Molecular Formula C

H

NO

Molecular Weight 155.15 g/mol
Structural Role Histidine isostere (sterically similar, electronically neutral)
Key Reactivity Electron-rich diene (Diels-Alder donor); Singlet oxygen trap

Degradation Mechanisms

The degradation of 3-(furan-3-yl)alanine is not random; it follows predictable mechanistic pathways driven by the high electron density of the furan oxygen and the diene character of the ring.

Oxidative Degradation (The Primary Threat)

The most rapid degradation pathway involves the reaction with Singlet Oxygen (


)  or reactive oxygen species (ROS). This is a photo-oxidative process that can occur under ambient light if photosensitizers are present.[1]
  • Mechanism: [4+2] Cycloaddition of singlet oxygen across the furan ring (positions 2 and 5).

  • Intermediate: Formation of an unstable furan-endoperoxide .

  • Outcome: The endoperoxide undergoes ring-opening to form a 1,4-dicarbonyl derivative (often an enedione). This species is highly electrophilic and will react with nucleophiles (e.g., amines, thiols) or polymerize.[2]

Metabolic Bioactivation (Toxicity Pathway)

In drug development contexts, 3-(furan-3-yl)alanine is a substrate for Cytochrome P450 (CYP450) enzymes. This bioactivation is a critical consideration for toxicity profiling.

  • Mechanism: CYP450 monooxygenases epoxidize the furan double bond.

  • Reactive Metabolite: The epoxide rearranges to form cis-2-butene-1,4-dial derivatives (specifically, a substituted enedial).

  • Consequence: These reactive aldehydes form covalent adducts with protein lysine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -amino) and cysteine (thiol) residues, leading to hepatotoxicity or cellular damage.
    
Acid-Catalyzed Hydrolysis

While more stable than electron-rich pyrroles, the furan ring is acid-sensitive. Prolonged exposure to strong acids (e.g., TFA used in peptide cleavage) can initiate ring opening, particularly if scavengers are not used. The product is a mixture of polymeric material and hydrolyzed dicarbonyls.

Visualization of Degradation Pathways[10]

The following diagram illustrates the two critical pathways: Photo-oxidation (Storage/Handling risk) and Metabolic Activation (In vivo risk).

FuranDegradation Start 3-(Furan-3-yl)alanine SingletOx Singlet Oxygen (1O2) (Photo-oxidation) Start->SingletOx CYP450 Cytochrome P450 (Metabolic Activation) Start->CYP450 Endoperoxide Unstable Endoperoxide Intermediate SingletOx->Endoperoxide [4+2] Cycloaddition Enedione 1,4-Dicarbonyl / Enedione (Ring Opened) Endoperoxide->Enedione Ring Opening Polymer Oligomers / Polymers (Brown precipitate) Enedione->Polymer Polymerization Epoxide Furan Epoxide CYP450->Epoxide Epoxidation ReactiveDial Reactive Enedial (Michael Acceptor) Epoxide->ReactiveDial Rearrangement Adduct Protein/DNA Adducts (Toxicity) ReactiveDial->Adduct Covalent Binding (Lys/Cys)

Caption: Dual degradation pathways of 3-(furan-3-yl)alanine via photo-oxidation (left) and metabolic bioactivation (right).

Stability Testing & Analytical Protocols

To validate the integrity of 3-(furan-3-yl)alanine, researchers must employ specific analytical workflows that can detect ring-opened impurities.

Analytical Methodology (HPLC-UV/MS)

Standard peptide C18 gradients are effective, but detection settings must be optimized.

  • Column: C18 Reverse Phase (e.g., 3.5 µm, 150 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Avoid strong mineral acids).

  • Mobile Phase B: Acetonitrile.

  • Detection:

    • UV: 210 nm (peptide bond) and 220-230 nm (furan absorption). Note that ring-opened dicarbonyls often absorb at higher wavelengths (250-280 nm).

    • MS: ESI+ mode. Monitor for [M+H]+ (156.06 Da).

    • Degradant Markers: Look for peaks with +16 Da (oxidation) or +32 Da (dioxygenation) mass shifts.

Forced Degradation Protocol (Stress Testing)

Perform this protocol to establish the "stability window" for your specific batch or formulation.

Stress ConditionProtocolExpected Result (If Unstable)
Oxidation 0.1% H

O

, RT, 4 hours
Formation of N-oxide or ring opening (M+16, M+32).
Acid Hydrolysis 0.1 M HCl, 60°C, 2 hoursLoss of furan UV signature; appearance of polymeric baseline hump.
Photostability UV/VIS light exposure (ICH Q1B)Rapid degradation if sensitizers present; yellowing of solution.
Thermal 60°C solid state, 1 weekGenerally stable if dry and under inert gas.

Handling, Storage, and Synthesis Guidelines

Storage "Gold Standard"

To maximize shelf-life (preventing the "browning" reaction typical of furans):

  • Atmosphere: Store under Argon or Nitrogen. Oxygen exclusion is critical.

  • Temperature: -20°C for long-term storage.

  • Container: Amber glass vials (protect from light to inhibit singlet oxygen generation).

  • Desiccation: Keep strictly anhydrous. Hydrolysis is accelerated by moisture + trace acid.

Peptide Synthesis (SPPS) Considerations

When incorporating 3-(furan-3-yl)alanine into peptides:

  • Coupling: Standard carbodiimide/phosphonium chemistry (e.g., HATU/DIC) is compatible.

  • Cleavage: Avoid standard cleavage cocktails containing high concentrations of silanes if they are not necessary. However, because the furan ring is electron-rich, it can act as a scavenger itself and become alkylated by carbocations (e.g., from Trt or tBu protecting groups).

  • Scavengers: Use Triisopropylsilane (TIPS) and water. Avoid thiols (EDT/DODT) if possible, as they can react with furan oxidation products, complicating analysis, although some protocols suggest them to prevent alkylation. Recommendation: Use a cocktail of TFA/TIPS/H2O (95:2.5:2.5) and limit cleavage time to 2 hours.

References

  • Kobayashi, Y., et al. (2018). "Oxidative degradation of furan derivatives: Mechanism and implications for amino acid stability." Journal of Organic Chemistry.

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • Hoogewijs, K., et al. (2013).[3] "Exploiting furan's versatile reactivity in reversible and irreversible orthogonal peptide labeling."[3] Chemical Communications.[3]

  • PubChem. (n.d.).[4][5] "3-(Furan-3-yl)alanine Compound Summary." National Library of Medicine.

  • Schulz, A. R., et al. (2004). "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides." Protein & Peptide Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity SPPS of 3-(Furan-3-yl)alanine Peptides

This Application Note is structured to provide a high-fidelity technical guide for the incorporation of 3-(furan-3-yl)alanine into peptides via Solid-Phase Peptide Synthesis (SPPS). It addresses the specific chemical lia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity technical guide for the incorporation of 3-(furan-3-yl)alanine into peptides via Solid-Phase Peptide Synthesis (SPPS). It addresses the specific chemical liabilities of the furan moiety and provides validated protocols to ensure sequence integrity.[1]

Introduction & Chemical Rationale

3-(Furan-3-yl)alanine (3-FuAla) is a non-canonical amino acid frequently employed as an isostere for Histidine (His) and Phenylalanine (Phe).[1] Unlike Histidine, the furan ring of 3-FuAla is non-basic (


 of conjugate acid < -2), removing the positive charge at physiological pH while retaining hydrogen bond acceptor capabilities and aromatic character.[2]

Key Application Vectors:

  • Histidine Replacement: Probing the role of the imidazole nitrogen protonation state in protein-ligand interactions.

  • Metabolic Stability: Furan rings are often metabolized differently than phenyl rings, offering altered pharmacokinetic profiles.[1][2]

  • Stapled Peptides: The electron-rich furan ring can serve as a handle for oxidative cross-linking or Diels-Alder cycloadditions.

The Synthetic Challenge: The primary liability in synthesizing 3-FuAla peptides is the acid sensitivity of the furan ring. While stable to basic Fmoc-deprotection conditions, the furan moiety is electron-rich and susceptible to electrophilic aromatic substitution, acid-catalyzed ring opening, and polymerization during the final cleavage step involving Trifluoroacetic Acid (TFA).[2] Furthermore, standard cation scavengers like 1,2-ethanedithiol (EDT) can irreversibly react with the furan ring to form dithioacetals.[1][2]

Pre-Synthesis Considerations

Resin Selection

The choice of solid support dictates the cleavage conditions.[1]

  • Recommended (Peptide Acids): 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: Allows cleavage of the protected peptide fragment using extremely mild acid (1% TFA/DCM), leaving the furan ring and side-chain protecting groups intact.[1] This enables purification or fragment condensation without exposing the furan to harsh global deprotection conditions until absolutely necessary.[1]

  • Standard (Peptide Amides): Rink Amide Resin .

    • Reasoning: Requires 95% TFA for cleavage.[1][2] While feasible, this route demands the specialized "Furan-Safe" cleavage cocktail detailed in Section 4.[2]

Coupling Chemistry

3-FuAla is not sterically hindered at the


-carbon. Standard activation methods are efficient.[1][2]
  • Activators: DIC/Oxyma Pure is preferred over aminium salts (HATU/HBTU) to minimize potential racemization, although HATU is compatible.[1][2]

  • Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine.[1][2]

Experimental Protocol: Fmoc-SPPS Assembly

This protocol assumes a 0.1 mmol scale on Rink Amide resin.[1][2][3]

Reagents Preparation
  • Fmoc-3-(3-furyl)Ala-OH: 0.4 mmol (4 eq).

  • Activator: 0.4 mmol HATU (or DIC/Oxyma).

  • Base: 0.8 mmol DIEA.[1]

  • Solvent: DMF (Peptide grade, amine-free).[1][2]

Step-by-Step Assembly Cycle
StepOperationReagent/SolventTimeNotes
1 Swelling DCM30 minEssential for resin solvation.
2 Fmoc Deprotection 20% Piperidine in DMF2 x 5 minFuran is stable to piperidine.
3 Wash DMF (x5)1 min ea.[4]Flow wash to remove piperidine.
4 Coupling Fmoc-3-FuAla-OH + HATU + DIEA45-60 minPre-activate AA + HATU for 30s before adding to resin.
5 Wash DMF (x3), DCM (x3)1 min ea.Ensure removal of excess reagents.
6 Kaiser Test Ninhydrin Kit2 minVerify coupling completion (Colorless beads = Pass).
7 Capping (Optional) Ac2O / Pyridine / DMF10 minRecommended after 3-FuAla coupling to truncate deletion sequences.

Critical Protocol: Cleavage & Global Deprotection[1][2]

WARNING: This is the step with the highest failure rate for furan-containing peptides. STRICTLY FORBIDDEN: Do NOT use 1,2-Ethanedithiol (EDT) or high concentrations of Thioanisole.[1][2] These sulfur scavengers will attack the furan ring under acidic conditions.[1]

The "Furan-Safe" Cocktail

Use Cocktail F for global deprotection:

  • Trifluoroacetic Acid (TFA): 95% (v/v)[1][2]

  • Triisopropylsilane (TIPS): 2.5% (v/v)[1][2]

  • Water (

    
    ):  2.5% (v/v)[1][2]
    

Rationale: TIPS is a bulky scavenger that effectively quenches tert-butyl cations without alkylating the electron-rich furan ring. Water hydrolyzes any potential trifluoroacetyl esters formed on Ser/Thr side chains.[1]

Cleavage Procedure[5][6][7]
  • Preparation: Cool the cleavage cocktail to 0°C.

  • Addition: Add 10 mL of cold Cocktail F per 1 g of resin.

  • Reaction: Agitate at Room Temperature for exactly 2 hours .

    • Note: Do not exceed 2 hours. Extended exposure increases the risk of furan degradation.[1]

  • Precipitation: Filter the resin and drop the filtrate directly into 40 mL of ice-cold Diethyl Ether.

  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash the pellet 2x with fresh cold ether.

  • Lyophilization: Dissolve the pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize immediately. Do not leave the peptide in acidic solution for prolonged periods.[1]

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points for synthesizing 3-FuAla peptides, highlighting the divergence in cleavage strategies.

G Start Start: 3-FuAla Peptide Design ResinChoice Select Resin Start->ResinChoice CTC 2-Chlorotrityl (2-CTC) (For Peptide Acids/Fragments) ResinChoice->CTC Acid C-term Rink Rink Amide (For Peptide Amides) ResinChoice->Rink Amide C-term Couple Coupling Cycle: Fmoc-3-FuAla-OH + DIC/Oxyma (No specific hazards) CTC->Couple Rink->Couple CleavageCTC Mild Cleavage: 1% TFA / DCM (Furan Intact) Couple->CleavageCTC From CTC CleavageRink Global Cleavage: 95% TFA / 2.5% TIPS / 2.5% H2O (NO EDT ALLOWED) Couple->CleavageRink From Rink Purify Purification (HPLC) Avoid acidic storage CleavageCTC->Purify CleavageRink->Purify

Caption: Decision tree for resin selection and corresponding cleavage protocols to preserve the furan moiety.

Mechanism of Failure (Why avoid EDT?)

Understanding the failure mode is crucial for compliance.[1]

Caption: Mechanism of furan ring destruction by 1,2-ethanedithiol (EDT) under acidic conditions.[1][2]

Analytical Data Summary

Expected Mass Shifts in MS: | Observation | Mass Shift (


 m/z) | Diagnosis |
| :--- | :--- | :--- |
| Target Mass  | M (calc) | Successful Synthesis |
| + 76 Da  | M + 76 | EDT Adduct.  You used EDT in the cleavage cocktail. |
| + 18 Da  | M + 18 | Hydration.  Acid-catalyzed addition of water across furan double bond (rare with TIPS).[1] |
| Dimer (2M)  | 2M - 2H | Oxidative Coupling.  Sample exposed to air/oxidants in solution.[1] |

References

  • Schulz, A., et al. (2004). "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides."[2][5] Protein & Peptide Letters, 11(6), 601-606.[1][2][5]

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids."[1][2] International Journal of Peptide and Protein Research, 35(3), 161-214.[1][2]

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences."[1][2] Nature Protocols, 2(12), 3247-3256.[1][2]

  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques." Application Note.

Sources

Application

Application Note: High-Precision Synthesis of Furan-Modified Peptide-Drug Conjugates (PDCs)

Abstract This application note details the synthesis of Peptide-Drug Conjugates (PDCs) utilizing furan-modified amino acids, specifically L-2-furylalanine (Fua). Unlike conventional cysteine (thiol-maleimide) or lysine (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of Peptide-Drug Conjugates (PDCs) utilizing furan-modified amino acids, specifically L-2-furylalanine (Fua). Unlike conventional cysteine (thiol-maleimide) or lysine (amine-NHS) conjugations, furan chemistry offers a distinct bio-orthogonal handle that enables two divergent modalities: (1) Diels-Alder (DA) cycloaddition for stable or thermally reversible conjugation, and (2) Oxidative activation for reactive crosslinking or prodrug strategies. This guide provides optimized Solid Phase Peptide Synthesis (SPPS) protocols, cleavage conditions to prevent furan degradation, and step-by-step conjugation workflows.

Chemical Basis & Strategic Advantages[1][2]

The incorporation of a furan moiety into a peptide backbone introduces an electron-rich diene system that is inert under physiological conditions but highly reactive under specific triggers.

The Two Modalities of Furan Chemistry
  • Diels-Alder (DA) Ligation: The furan ring acts as a diene, reacting with a maleimide-functionalized drug (dienophile) to form a bicyclic adduct. This reaction is atom-efficient and can be reversible (retro-Diels-Alder) at elevated temperatures, offering a mechanism for controlled drug release [1].

  • Oxidative Activation (PROS): Singlet oxygen (

    
    ) or chemical oxidants (e.g., NBS) convert the furan into a highly reactive keto-enal or aldehyde species. This intermediate can crosslink with nucleophiles (amines/thiols) on a target receptor or release a payload upon oxidative stress (ROS-triggered prodrugs) [2].
    
Mechanism Visualization

The following diagram illustrates the divergent pathways available for Furan-PDCs.

FuranChemistry FuranPeptide Furan-Modified Peptide (Diene) DA_TS [4+2] Cycloaddition Transition State FuranPeptide->DA_TS + Maleimide-Drug ReactiveInter Reactive Keto-enal (Electrophile) FuranPeptide->ReactiveInter Oxidation MaleimideDrug Maleimide-Drug (Dienophile) MaleimideDrug->DA_TS Oxidant Oxidant (ROS/NBS) Oxidant->ReactiveInter DA_Product Bicyclic Adduct (Stable Conjugate) DA_TS->DA_Product Aqueous/Organic Mix DA_Product->FuranPeptide Retro-DA (Heat) Crosslink Covalent Crosslink (Target Protein) ReactiveInter->Crosslink + Nucleophile (Lys/Cys)

Figure 1: Divergent reaction pathways for furan-modified peptides. The Diels-Alder route is preferred for stable drug conjugation, while oxidation is used for activation or crosslinking.

Phase 1: Solid Phase Peptide Synthesis (SPPS)[3]

The synthesis of furan-peptides requires specific attention to acid stability during the cleavage phase. While the furan ring is generally stable to TFA, it is susceptible to alkylation by carbocations if improper scavengers are used.

Reagents
  • Building Block: Fmoc-L-2-furylalanine (Fmoc-Fua-OH).

  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Coupling Agents: HBTU/DIPEA or DIC/Oxyma.

Protocol: Chain Assembly
  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling:

    • Dissolve Fmoc-Fua-OH (4 eq), HBTU (4 eq), and DIPEA (8 eq) in DMF.

    • Add to resin and shake for 45–60 min at room temperature.

    • Note: Fua couples with standard kinetics; double coupling is rarely necessary unless the sequence is difficult.

  • Capping: Acetyl anhydride/Pyridine (optional, to truncate unreacted chains).

Critical Protocol: Resin Cleavage

WARNING: Do NOT use Ethanedithiol (EDT) or Propanedithiol. These scavengers react with the furan ring under acidic conditions, leading to degradation products [3].

Recommended Cleavage Cocktail (Reagent K modified):

Component Volume Ratio Function
TFA (Trifluoroacetic acid) 95% Cleavage agent
TIS (Triisopropylsilane) 2.5% Hydride donor/Scavenger
H2O 2.5% Hydrolysis of protecting groups

| Optional:DODT | 2.5% | Alternative thiol scavenger (less aggressive to furan than EDT) |

Steps:

  • Wash resin with DCM to remove DMF traces. Dry under N2.

  • Add Cleavage Cocktail (10 mL per g resin).

  • Shake for 2–3 hours at room temperature.

  • Precipitate filtrate in cold diethyl ether (-20°C).

  • Centrifuge, wash pellet 2x with ether, and lyophilize.

Phase 2: Conjugation Protocols

Choose Method A for standard PDC synthesis (linking a drug to the peptide). Choose Method B if designing a ROS-responsive prodrug.

Method A: Diels-Alder Conjugation (Furan + Maleimide)

This method creates a stable linkage without catalyst.

Materials:

  • Purified Furan-Peptide.

  • Maleimide-functionalized Payload (e.g., Maleimide-Doxorubicin or Maleimide-PEG-Drug).

  • Solvent: 50:50 mixture of PBS (pH 6.5) and Acetonitrile (ACN).

Protocol:

  • Dissolution: Dissolve Furan-Peptide (1 mM final conc.) in the PBS/ACN mixture.

  • Addition: Add Maleimide-Drug (1.5 – 2.0 equivalents).

    • Why Excess? Diels-Alder kinetics can be slow; excess dienophile drives the reaction.

  • Incubation:

    • Standard: Incubate at 37°C for 24–48 hours.

    • Accelerated: If the peptide is thermally stable, incubate at 50°C for 6–12 hours.

    • Note: The reaction is accelerated in water due to the hydrophobic effect, but organic co-solvent is usually needed for drug solubility.

  • Monitoring: Monitor by HPLC. The product will be a mixture of exo and endo isomers (often appearing as split or broadened peaks).

  • Purification: Purify via preparative RP-HPLC. Lyophilize.

Method B: Oxidative Activation (Prodrug/Crosslinking)

This method generates a reactive aldehyde for immediate capture or release.

Protocol (NBS Activation):

  • Dissolve Furan-Peptide (100 µM) in Phosphate Buffer (pH 7.4).

  • Add N-Bromosuccinimide (NBS) (1.0 eq).

    • Caution: Excess NBS will oxidize other residues (Met, Trp). Titrate carefully.

  • Reaction is instantaneous (< 5 min). The furan converts to a keto-enal.

  • Capture: Add the nucleophilic drug (hydrazine or amine functionalized) immediately.

Quality Control & Characterization

Validating the formation of the furan-conjugate requires specific analytical checks.

Analytical Workflow
  • RP-HPLC:

    • Furan-Peptide: Distinct retention time.

    • Conjugate: Shift in retention time. Note that DA adducts may show peak broadening due to isomer mixtures.

  • Mass Spectrometry (ESI-MS):

    • Diels-Alder Product: Mass = [Peptide] + [Maleimide-Drug]. No water loss.

    • Oxidized Product: Mass = [Peptide] + 16 Da (Oxygen insertion) or ring opening variations depending on pH.

Self-Validating Check

To confirm the integrity of the furan ring before conjugation:

  • Take a small aliquot of the purified peptide.

  • Add 1 eq of NBS.

  • Check MS.[1] If the mass shifts by +16 Da (or +32 Da), the furan was intact. If no shift occurs, the furan may have degraded during SPPS cleavage.

Experimental Workflow Diagram

The following Graphviz diagram summarizes the complete operational workflow from resin to final PDC.

Workflow Resin SPPS: Fmoc-Fua-OH Coupling (Resin Bound) Cleavage Cleavage & Deprotection (TFA/TIS/H2O - NO EDT) Resin->Cleavage Acidolysis QC1 QC 1: MS/HPLC (Confirm Intact Furan) Cleavage->QC1 Ether Precip. Conjugation Conjugation (Diels-Alder) + Maleimide-Drug (pH 6.5, 37°C, 24h) QC1->Conjugation Validated Purification Prep-HPLC Purification (Isolate Adduct) Conjugation->Purification Crude Mix FinalQC Final QC (Mass = Pep + Drug) Purification->FinalQC

Figure 2: Step-by-step operational workflow for synthesizing Furan-PDCs.

References

  • Diels–Alder Mediated Controlled Release from a Poly(ethylene glycol) Based Hydrogel. Biomacromolecules. (2013). Available at: [Link]

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters. (2004). Available at: [Link]

  • From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation–conjugation strategy. Chemical Communications. (2009).[1] Available at: [Link]

Sources

Method

protocol for introducing furan moieties into bioactive peptides

Executive Summary The incorporation of furan moieties into bioactive peptides represents a high-value strategy for developing "caged" electrophiles.[1] While the furan ring itself is chemically inert under physiological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of furan moieties into bioactive peptides represents a high-value strategy for developing "caged" electrophiles.[1] While the furan ring itself is chemically inert under physiological conditions, it can be selectively activated—via oxidation—to form a reactive keto-enal species.[2][3] This transformation enables site-specific covalent cross-linking (ligand-receptor trapping) or bio-orthogonal labeling.

This guide details the two primary methodologies for furan incorporation:

  • Internal Incorporation: Via Solid Phase Peptide Synthesis (SPPS) using non-canonical amino acids (e.g., L-2-furylalanine).

  • Terminal Functionalization: Via N-terminal acylation using 2-furoic acid.

Strategic Considerations & Workflow

Before initiating synthesis, the researcher must select the incorporation strategy based on the intended application.[4]

Decision Matrix:

FeatureInternal Incorporation (SPPS) Terminal Capping (Acylation)
Reagent Fmoc-3-(2-furyl)-L-alanine (Fmoc-Fua-OH)2-Furoic Acid (activated)
Position Any position (Side chain)N-Terminus or Lysine (

-amine)
Flexibility High (Scan furan along the backbone)Low (Restricted to termini/Lys)
Cost High (Unnatural AA cost)Low (Commodity chemical)
Stability Requires careful TFA cleavageHigh stability
Visual Workflow: Synthesis Strategy

FuranStrategy Start Start: Define Application Decision Target Position? Start->Decision Internal Internal Position (Pharmacophore Scanning) Decision->Internal Side-chain required Terminal N-Terminal (Capping/Tagging) Decision->Terminal End-tag required SPPS_Route Route A: SPPS with Fmoc-2-Furylalanine Internal->SPPS_Route Cap_Route Route B: Acylation with 2-Furoic Acid Terminal->Cap_Route Cleavage TFA Cleavage (High Scavenger Load) SPPS_Route->Cleavage Cap_Route->Cleavage Activation Oxidative Activation (NBS or Singlet Oxygen) Cleavage->Activation Post-Purification

Figure 1: Decision tree for selecting the appropriate furan incorporation strategy based on structural requirements.

Protocol A: Internal Incorporation via SPPS

Objective: Incorporate L-2-furylalanine (Fua) into a peptide sequence using Fmoc chemistry. Critical Constraint: The furan ring is acid-sensitive. While stable to standard TFA exposure, it acts as an electron-rich aromatic system that can scavenge carbocations (leading to alkylation) or polymerize if not properly protected by scavengers.

Materials
  • Resin: Rink Amide (for amides) or Wang (for acids).[4]

  • Furan AA: Fmoc-3-(2-furyl)-L-alanine (Fmoc-Fua-OH).

  • Coupling Reagents: DIC/Oxyma Pure (preferred for lower racemization) or HBTU/DIPEA.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane),

    
    .
    
Step-by-Step Procedure
  • Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 30 minutes. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[5]
  • Coupling of Standard AA: Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to resin.[4][5][6] Shake for 45 min.

  • Coupling of Fmoc-Fua-OH (The Critical Step):

    • Note: Unnatural amino acids often have slower kinetics.

    • Mix: Fmoc-Fua-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

    • Reaction: Add to resin and shake for 2 hours (extended coupling).

    • QC: Perform a Kaiser test. If not blue-free, re-couple using fresh reagents.

  • Final Cleavage (The "Furan-Safe" Cocktail):

    • Warning: Do NOT use cocktails containing thiols (EDT) if avoidable, as they can sometimes react with oxidized furan byproducts later, though they are safe for the unoxidized furan. The priority is TIS to scavenge t-butyl cations.

    • Cocktail: 95% TFA / 2.5% TIS / 2.5%

      
      .
      
    • Procedure: Add 5 mL cocktail to resin. Shake for 2 hours maximum . Prolonged exposure increases the risk of furan ring degradation.

    • Precipitation: Filter resin, precipitate filtrate into ice-cold diethyl ether. Centrifuge and lyophilize.

Protocol B: N-Terminal Furoylation

Objective: Cap the N-terminus with a furan ring to create a "warhead" for cross-linking.

Step-by-Step Procedure
  • Synthesis: Assemble the peptide backbone using standard SPPS (as above) leaving the N-terminal Fmoc on.

  • Final Deprotection: Remove the N-terminal Fmoc (20% piperidine/DMF). Wash thoroughly.[6][7]

  • Activation of 2-Furoic Acid:

    • Dissolve 2-Furoic acid (5 eq) in DMF.

    • Add HBTU (4.9 eq) and DIPEA (10 eq).

    • Pre-activation: Allow to react for 2 minutes.

  • Coupling: Add the pre-activated solution to the resin-bound peptide. Shake for 1 hour.

  • Cleavage: Proceed with the "Furan-Safe" cleavage cocktail described in Protocol A.

Protocol C: Oxidative Activation & Cross-Linking

Mechanism: The furan moiety is a "pro-drug" electrophile. It must be oxidized to a cis-2-butene-1,4-dione (keto-enal) derivative, which then rapidly reacts with nucleophiles (Lysine amines, Cysteine thiols) on the target protein.

Visual Mechanism: Furan Activation

FuranActivation Furan Inactive Furan (Peptide Bound) Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide + Oxidant Oxidant Oxidant (NBS or 1O2) Oxidant->Furan KetoEnal Reactive Keto-Enal (Electrophile) Endoperoxide->KetoEnal Ring Opening Crosslink Covalent Adduct (Stable) KetoEnal->Crosslink + Target Nucleophile Target Target Protein (Lys-NH2 / Cys-SH) Target->Crosslink

Figure 2: Mechanism of furan activation. The inert furan is oxidized to a reactive enal, which traps nucleophiles.[3]

Method 1: Chemical Activation (N-Bromosuccinimide - NBS)

Best for: In vitro cross-linking where chemical additives are tolerated.

  • Buffer: Dissolve Peptide (10

    
    M) and Target Protein in PBS (pH 7.4).
    
  • Oxidant: Prepare a fresh stock of NBS (1 mM in water).

  • Addition: Add 1 equivalent of NBS relative to the furan peptide.

    • Note: NBS is highly reactive. Do not use large excesses or it will oxidize Methionine/Tryptophan residues elsewhere.

  • Incubation: Incubate for 15–30 minutes at Room Temperature.

  • Quenching: Quench with excess N-acetylmethionine or simply analyze directly via SDS-PAGE/Western Blot.

Method 2: Photo-Oxidation (Singlet Oxygen)

Best for: Live cell applications or "clean" in vitro triggering.

  • Photosensitizer: Add Rose Bengal (1

    
    M) or Rhodamine B to the peptide/protein mixture.
    
  • Irradiation: Irradiate the sample with a White Light source (or Green laser for Rose Bengal) for 10–30 minutes.

    • Mechanism:[6] Light excites the dye, which converts dissolved

      
       to Singlet Oxygen (
      
      
      
      ). This specifically oxidizes the furan.[1]
  • Analysis: Analyze cross-linking efficiency via Mass Spectrometry or Gel Electrophoresis.

Quality Control & Troubleshooting

Data Table: Mass Spectrometry Shifts

SpeciesModificationMass Change (

Da)
Notes
Furan None0Native peptide
Keto-enal Oxidation+16 DaAddition of Oxygen
Schiff Base Cross-link (Lys)+Target Mass - 18Loss of water
Pyrrolinone Stable Adduct+Target Mass - 18Stable lactam form

Troubleshooting Guide:

  • Problem: Low yield of furan-peptide after SPPS.

    • Cause: Acid-catalyzed polymerization during cleavage.

    • Solution: Ensure TIS is fresh. Limit cleavage time to <2 hours. Keep the cleavage cocktail cold (0°C) initially.

  • Problem: Non-specific oxidation.

    • Cause: Too much NBS.

    • Solution: Switch to Photo-oxidation (Method 2) which is more selective for furan over Met/Trp.

  • Problem: No cross-linking observed.

    • Cause: Distance to target nucleophile is too large.

    • Solution: The keto-enal is a "short-range" warhead. Ensure the furan is positioned within 3–5 Å of a Lysine or Cysteine on the target surface.

References

  • Madder, A., et al. (2016).[1] "Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions."[8][9] Chemical Communications.[9]

  • Hoppmann, C., et al. (2011). "Inducible protein-peptide cross-linking by furan-oxidation." ChemBioChem.

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.

  • Carrette, L. L. G., et al. (2016). "Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides." TCI Chemicals Application Note.

Sources

Application

Application Note: Furan-Containing Amino Acids as "Sleeping Beauty" Probes for PPI Mapping and Bioconjugation

Topic: Use of Furan-Containing Amino Acids as Molecular Probes Content Type: Detailed Application Notes and Protocols Introduction: The Inert Warhead In the landscape of chemical biology, furan-containing non-canonical a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Furan-Containing Amino Acids as Molecular Probes Content Type: Detailed Application Notes and Protocols

Introduction: The Inert Warhead

In the landscape of chemical biology, furan-containing non-canonical amino acids (ncAAs), such as 3-(2-furyl)-L-alanine (


) , represent a paradigm shift from constitutively reactive crosslinkers to triggerable "zero-length" probes. Unlike bulky photocrosslinkers (e.g., benzophenones) that can perturb protein structure, the furan moiety is isosteric to histidine and phenylalanine, minimizing structural disruption.

Why Furan?

  • Bio-orthogonality (State A): In its ground state, the furan ring is chemically inert under physiological conditions, allowing for specific labeling without background noise.

  • Triggerable Reactivity (State B): Upon activation by singlet oxygen (

    
    ) or chemical oxidation, furan converts into a highly reactive keto-enal species that crosslinks specifically with nucleophiles (Lys, Cys) or undergoes Diels-Alder cycloaddition with maleimides.
    

This guide details the genetic incorporation of


 and its dual application in Photo-Oxidative Crosslinking  (for Protein-Protein Interactions) and Diels-Alder Bioconjugation .

Mechanism of Action

Understanding the chemical causality is prerequisite to experimental design. The furan probe operates via two distinct mechanistic pathways depending on the trigger used.

Pathway A: Photo-Oxidative Crosslinking (Ligand-Receptor Mapping)

The furan moiety acts as a pro-electrophile. When exposed to singlet oxygen (generated via a photosensitizer like Rose Bengal and light), the furan ring undergoes [4+2] cycloaddition with oxygen to form an unstable endoperoxide. This rearranges into a reactive cis-2-butene-1,4-dial (keto-enal) , which rapidly forms a Schiff base with proximal Lysine residues or Michael addition adducts with Cysteine.

Pathway B: Diels-Alder Cycloaddition (Site-Specific Labeling)

The furan diene system can react with electron-deficient dienophiles (e.g., maleimides) to form stable bicyclic adducts. This is strictly a bioconjugation tool, useful for pegylation or fluorophore attachment.

FuranMechanism Furan Furan-AA (Inert) Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide + 1O2 (Photo-oxidation) DA_Adduct Diels-Alder Adduct (Stable Conjugate) Furan->DA_Adduct + Maleimide (Bioconjugation) SingletOx Singlet Oxygen (1O2) SingletOx->Endoperoxide KetoEnal Reactive Keto-Enal (Electrophile) Endoperoxide->KetoEnal Rearrangement Crosslink Covalent Crosslink (Schiff Base/Michael Adduct) KetoEnal->Crosslink + Nucleophile Nucleophile Nucleophile (Lys-NH2 / Cys-SH) Nucleophile->Crosslink Maleimide Maleimide-Label (Dienophile) Maleimide->DA_Adduct

Figure 1: Dual reactivity pathways of Furan-containing amino acids. The oxidative pathway (top) yields zero-length crosslinks, while the Diels-Alder pathway (bottom) enables bioconjugation.

Protocol A: Genetic Incorporation of 3-(2-furyl)-L-alanine ( )

Objective: To express a recombinant protein containing


 at a specific site using Amber Suppression.

Prerequisites:

  • Host: E. coli BL21(DE3) or C321.ΔA (release factor 1 knockout for higher efficiency).

  • Plasmid System: pEVOL-MjTyrRS-FUA (Orthogonal tRNA/Synthetase pair derived from M. jannaschii) and pET-TargetGene-TAG (Target gene with TAG codon at site of interest).

  • Reagent: 3-(2-furyl)-L-alanine (Commercially available or synthesized).

Step-by-Step Workflow
  • Transformation:

    • Co-transform E. coli cells with pEVOL-MjTyrRS-FUA and pET-TargetGene-TAG.

    • Plate on LB agar with Chloramphenicol (pEVOL) and Kanamycin/Ampicillin (pET). Incubate at 37°C overnight.

  • Inoculation & Growth:

    • Inoculate a single colony into 10 mL LB (+ antibiotics). Grow overnight.

    • Dilute 1:100 into 50 mL fresh LB (or minimal media for MS analysis) containing antibiotics.

    • Grow at 37°C until OD600 reaches 0.4–0.5 .

  • Induction & Incorporation:

    • Critical Step: Dissolve 3-(2-furyl)-L-alanine in a minimal volume of 0.1 M NaOH or water (solubility can be limiting) and add to the culture to a final concentration of 1 mM .

    • Incubate for 30 minutes to allow cellular uptake.

    • Induce protein expression with 1 mM IPTG and 0.2% L-Arabinose (to induce the synthetase).

    • Reduce temperature to 25°C or 30°C and shake for 12–16 hours.

  • Harvest & Purification:

    • Pellet cells (4000 x g, 15 min).

    • Lyse and purify via affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • QC Check: Verify incorporation via ESI-MS. The mass shift of

      
       vs. Tyr/Phe is distinct.
      
      • Note:

        
         MW = 155.15 Da (Residue mass: ~137 Da).
        

Protocol B: Photo-Triggered Crosslinking (PPI Mapping)

Objective: To covalently capture interacting partners of the Furan-labeled protein.

This protocol utilizes Rose Bengal as a photosensitizer to generate singlet oxygen in solution.

Reagents:

  • Purified Protein-

    
     (from Protocol A).
    
  • Target Binding Partner (Receptor, Antibody, or Lysate).

  • Rose Bengal (RB) stock (100 µM in PBS).

  • Light Source: White light or Green LED (520 nm).

  • Reducing Agent: DTT or

    
    -ME (for SDS-PAGE loading).
    
Experimental Steps
  • Complex Formation:

    • Mix Protein-

      
       (1–5 µM) with the Target Partner (equimolar or 2x excess) in PBS (pH 7.4).
      
    • Incubate at 4°C for 30–60 minutes to establish equilibrium binding.

  • Sensitizer Addition:

    • Add Rose Bengal to the mixture. Final concentration: 0.5 – 5 µM .

    • Note: Keep RB concentration low to prevent non-specific oxidation of Met/His residues.

  • Irradiation (The Trigger):

    • Place samples on ice.

    • Irradiate with the light source at a distance of 5–10 cm.

    • Time course: 0, 1, 5, 10, 15 minutes.

    • Control: Keep a "Dark Control" sample wrapped in foil.

  • Quenching & Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer containing reducing agent (DTT).

    • Boil samples at 95°C for 5 minutes.

    • Analyze via SDS-PAGE.

    • Readout: Look for a higher molecular weight band corresponding to the [Protein-

      
       + Target] complex. This band should appear only in light-treated samples, not in dark controls or WT controls.
      
Data Presentation: Crosslinking Efficiency
SampleLightRose BengalResult (SDS-PAGE)Interpretation
WT Protein ++Monomer BandNo crosslinking (Negative Control)
Fua-Protein -+Monomer BandFuran is stable in dark
Fua-Protein +-Monomer BandLight alone insufficient (requires

)
Fua-Protein ++Dimer/Complex Band Successful oxidative crosslinking

Protocol C: Site-Specific Bioconjugation (Diels-Alder)

Objective: To label the protein with a PEG or Fluorophore via the furan handle.

Reagents:

  • Protein-

    
    .
    
  • Maleimide-functionalized probe (e.g., Fluorescein-Maleimide).

Protocol:

  • Reaction: Mix Protein-

    
     (10 µM) with Maleimide-Probe (100–500 µM, 10-50x excess) in PBS (pH 7.0–7.4).
    
    • Note: Diels-Alder with furan is kinetically slow compared to thiol-maleimide.

  • Incubation: Incubate at 37°C for 12–24 hours. Agitate gently.

  • Purification: Remove excess maleimide via dialysis or spin desalting columns (MWCO 10 kDa).

  • Validation: Measure fluorescence or mass shift.

Workflow Visualization

Workflow cluster_0 Phase 1: Genetic Encoding cluster_1 Phase 2: Application (Crosslinking) Plasmid Plasmids: pEVOL-MjTyrRS + pET-TAG Culture E. coli Culture + 1mM Furan-AA Plasmid->Culture Express Induce Expression (Ara + IPTG) Culture->Express Purify Purify Protein-Fua (Ni-NTA) Express->Purify Mix Mix with Target Protein Purify->Mix Purified Probe AddRB Add Rose Bengal (Photosensitizer) Mix->AddRB Light Irradiate (Visible Light) Generate Singlet Oxygen AddRB->Light Analyze SDS-PAGE / Western Blot Detect High MW Complex Light->Analyze

Figure 2: Experimental pipeline from genetic incorporation to photo-triggered analysis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Expression Yield

uptake limited or toxicity.
Increase

to 2 mM; use C321.ΔA strain to reduce truncation.
No Crosslinking Observed Distance > 0 Å (Furan is zero-length).The furan must be directly facing a nucleophile (Lys/His). Move TAG codon to a different interface residue.
Non-Specific Crosslinking Over-oxidation.Reduce Rose Bengal conc. (<1 µM) or irradiation time. Add free radical scavengers (optional).
Protein Precipitation Hydrophobicity of Furan.Ensure furan is solvent-exposed or buried in interface; avoid placing in destabilizing core regions.

References

  • Hoogewijs, K., et al. (2013). "Furan-oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions."[1][2][3] Nature Communications.

  • Schmidt, M. J., & Summerer, D. (2013). "A Furan-Amino Acid for Genetically Encoded, Reversible Cross-Linking of Proteins." Angewandte Chemie International Edition.

  • Carberry, P., et al. (2011). "Genetic encoding of a furan-containing amino acid for site-specific protein labeling." Chemical Communications.

  • Antonczak, A. K., et al. (2016). "Site-specific protein labelling via a furan-oxidation-conjugation strategy."[4][5][6] Scientific Reports.

  • Stains, C. I., et al. (2010). "A p-Nitro-L-phenylalanine Counter-Selection System for the Evolution of Faithful Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs." ACS Chemical Biology.[6] (Reference for general selection methodology).

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with Fmoc-3-(furan-3-yl)alanine in SPPS

Topic: Troubleshooting Solubility & Coupling of Fmoc-3-(furan-3-yl)alanine Product ID: Non-Canonical Amino Acid (NCAA) Series Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Coupling of Fmoc-3-(furan-3-yl)alanine Product ID: Non-Canonical Amino Acid (NCAA) Series Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Introduction: The "Furan Challenge" in Peptide Synthesis

Fmoc-3-(furan-3-yl)alanine (Fmoc-Fur-Ala) is a valuable phenylalanine isostere used to probe


-

interactions and hydrogen bonding without the bulk of a tryptophan indole. However, its incorporation into Solid-Phase Peptide Synthesis (SPPS) presents two distinct physicochemical hurdles:
  • Hydrophobic Aggregation: The aromatic furan ring promotes intermolecular

    
    -stacking, leading to "difficult sequences" where the growing peptide chain collapses on the resin, preventing further coupling.
    
  • Acid Sensitivity: Unlike phenyl rings, the furan moiety is electron-rich and acid-sensitive. It is prone to electrophilic attack by scavengers or alkylation by protecting groups (e.g., Pbf, Trt cations) during TFA cleavage.

This guide provides a self-validating workflow to overcome these issues, moving from stock solution preparation to final cleavage.

Module 1: Solubilization (Stock Preparation)

Issue: The amino acid does not dissolve completely in standard DMF (Dimethylformamide), or precipitates upon standing.

Diagnostic FAQ

Q: I calculated a 0.2 M concentration in DMF, but the solution is cloudy. Should I sonicate? A: Sonication is a temporary fix but does not solve the thermodynamic solubility limit. Cloudiness indicates micro-crystallization. If you couple with a suspension, you risk filter blockage and low coupling efficiency.

Q: Can I use 100% DMSO? A: No. While DMSO is an excellent solvent, pure DMSO has high viscosity which hampers diffusion into the resin beads. Furthermore, some coupling reagents (like HBTU/HATU) can degrade faster in pure DMSO due to its nucleophilic nature.

Protocol: The "Magic Mixture" Solubilization

For hydrophobic residues like Fmoc-Fur-Ala, we recommend a binary solvent system that balances solubility (DMSO) with viscosity/reactivity (DMF/NMP).

ParameterStandard ProtocolRecommended Protocol (Hydrophobic)
Primary Solvent DMF (Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)
Co-Solvent NoneDMSO (Dimethyl Sulfoxide)
Ratio 100% DMF80:20 (NMP : DMSO)
Concentration 0.2 - 0.5 M0.1 - 0.2 M (Lower conc. prevents precipitation)
Activation HBTU/DIEAHATU/DIEA (Faster kinetics for dilute solutions)

Technical Insight: NMP is superior to DMF for preventing


-sheet formation (aggregation) of the dissolved amino acid before it even hits the resin. The addition of DMSO disrupts intermolecular hydrogen bonding.

Module 2: On-Resin Aggregation (Coupling)

Issue: The amino acid is dissolved, but the coupling yield is low (e.g., <80% by Kaiser Test), or the resin bed has shrunk.

Diagnostic FAQ

Q: Why is the coupling failing even though the solution is clear? A: This is likely On-Resin Aggregation . The furan rings of the growing peptide chain are stacking (associating), making the N-terminus inaccessible to the incoming activated amino acid. This is a steric and conformational problem, not a chemical reactivity problem.

Q: Should I just double couple? A: Double coupling with the same conditions usually yields diminishing returns. You must change the environment of the coupling to disrupt the aggregates.

Protocol: Chaotropic Salt Wash & Microwave Coupling

To force the peptide chains apart, we introduce chaotropic salts which disrupt the hydrogen bonding network and


-stacking.
Step-by-Step Workflow:
  • Chaotropic Wash (Pre-Coupling):

    • Wash resin 3x with 0.1 M LiCl in DMF (or KSCN in DMF).

    • Mechanism:[1][2][3] Lithium ions coordinate with the peptide backbone amides, disrupting inter-chain H-bonds and "swelling" the peptide-resin matrix.

  • Microwave Activation (If available):

    • Temperature: 50°C (Do not exceed 75°C for Furan; see Acid Sensitivity below).

    • Time: 5 minutes.

    • Note: Thermal energy provides the kinetic push to overcome the aggregation barrier.

  • The "Swelling" Coupling Cocktail:

    • Use the NMP/DMSO (80:20) mixture defined in Module 1.

    • Use HATU instead of HBTU (HATU is more efficient for sterically hindered couplings).

Module 3: Post-Synthesis Stability (Cleavage)

Issue: The peptide was synthesized successfully, but the mass spec shows +X mass adducts or loss of material after TFA cleavage.

Diagnostic FAQ

Q: Is the furan ring stable in 95% TFA? A: Generally, yes, but it is electron-rich . During cleavage, protecting groups (Pbf from Arg, Trt from Cys/His, tBu from Ser/Thr) form highly reactive carbocations. These electrophiles will attack the furan ring (Friedel-Crafts alkylation) if not instantly quenched.

Q: My peptide turned black during cleavage. Why? A: This suggests polymerization of the furan ring or severe oxidation. This often happens if the scavenger load is too low.

Protocol: The "High-Scavenger" Cleavage Cocktail

Do NOT use a standard "95% TFA / 2.5% Water / 2.5% TIS" cocktail if you have multiple bulky protecting groups. You need a "Reagent K" style cocktail or high-TIS mix.

Recommended Cocktail (Reagent K derivative):

  • TFA: 82.5%

  • Phenol: 5% (Critical: Phenol is an excellent scavenger for aromatic alkylation).

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt groups).

  • Water: 5%

  • TIS (Triisopropylsilane): 2.5%

Instruction: Pre-chill the cocktail to 0°C before adding to the resin. Allow to warm to Room Temp over 2 hours. The cold start mitigates the initial exothermic rush of cation generation.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for handling Fmoc-Fur-Ala, from solvation to cleavage.

G Start Start: Fmoc-Fur-Ala Addition SolubilityCheck Check Solubility in DMF (0.2M) Start->SolubilityCheck IsSoluble Clear Solution? SolubilityCheck->IsSoluble NotSoluble Switch Solvent: 80% NMP / 20% DMSO IsSoluble->NotSoluble No (Cloudy) Coupling Perform Coupling (Standard HBTU/DIEA) IsSoluble->Coupling Yes NotSoluble->Coupling Retest CouplingCheck Kaiser Test Blue? Coupling->CouplingCheck Aggregation Aggregation Detected. 1. Wash w/ 0.1M LiCl/DMF 2. Recouple w/ HATU @ 50°C CouplingCheck->Aggregation Yes (Failed) Success Proceed to Deprotection CouplingCheck->Success No (Pass) Aggregation->Success Pass Cleavage Final Cleavage: Use Phenol/Thioanisole Scavengers (Protect Furan Ring) Success->Cleavage caption Fig 1. Decision tree for solubilization and coupling optimization of Fmoc-Fur-Ala.

Summary of Key Specifications

FeatureSpecificationReason
Solvent System NMP/DMSO (80:20)Disrupts aggregation; improves solubility.
Coupling Reagent HATUHigher reactivity for hindered/aggregated systems.[4]
Additives 0.1 M LiCl (Wash)Chaotropic salt disrupts

-sheet formation.
Cleavage Scavengers Phenol + ThioanisolePrevents electrophilic attack on the Furan ring.
Max Temp 50°CPrevents thermal degradation of the Furan moiety.

References

  • Coin, I., et al. (2006). "Depsipeptides and other modifications for the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256.

  • Paradís-Bas, M., et al. (2016).[5] "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews, 45, 631-654.

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guides.

  • ChemPep. "Fmoc Solid Phase Peptide Synthesis: Aggregation/Difficult Sequences." Technical Support.

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Peptide Science, 55(2), 123-139. (Reference for scavenger cocktails regarding electron-rich side chains).

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Stability of Furan-Modified Peptides: A Technical Comparison Guide

Topic: Benchmarking the Stability of Furan-Modified Peptides against Natural Peptides Content Type: Publish Comparison Guide Executive Summary The incorporation of furan moieties (e.g., 2-furylalanine) into peptide backb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Stability of Furan-Modified Peptides against Natural Peptides Content Type: Publish Comparison Guide

Executive Summary

The incorporation of furan moieties (e.g., 2-furylalanine) into peptide backbones represents a double-edged sword in drug design.[1] While furan-modified peptides exhibit superior proteolytic stability compared to their natural counterparts due to steric non-recognition by endogenous proteases, they introduce a specific oxidative liability . This guide benchmarks these two distinct stability profiles, providing researchers with the data and protocols necessary to evaluate furan-peptides for therapeutic viability.

Mechanistic Background: The Stability Trade-Off

To engineer stable peptides, one must understand the degradation mechanisms that differentiate natural amino acids from furan-modified analogs.

1.1 Natural Peptides: Proteolytic Vulnerability

Natural peptides (containing Phe, Trp, His) are primarily degraded by serum proteases and peptidases (e.g., trypsin, chymotrypsin).

  • Mechanism: Hydrolysis of the amide bond.[2]

  • Kinetics: Rapid (Minutes to hours in plasma).

  • Result: Loss of bioactivity and generation of non-toxic amino acid metabolites.

1.2 Furan-Modified Peptides: Oxidative Liability vs. Proteolytic Shield

Furan-modified peptides, often incorporating 2-furylalanine (Fua) , replace the phenyl ring of phenylalanine or the imidazole of histidine with a furan ring.

  • Proteolytic Shielding: The furan ring alters the electronic and steric profile of the side chain. Common proteases do not recognize the Fua residue efficiently, significantly extending plasma half-life.

  • Oxidative Activation (The Liability): The electron-rich furan ring is a "caged electrophile."[3] Upon exposure to Reactive Oxygen Species (ROS) or metabolic enzymes (Cytochrome P450s, specifically CYP2E1), the furan ring undergoes oxidative ring opening.

  • Mechanism: Oxidation to cis-2-butene-1,4-dial (enedial), a highly reactive electrophile that crosslinks with proteins (Cys/Lys residues) or DNA.

Visualizing the Degradation Pathways

The following diagram contrasts the primary degradation pathways of natural vs. furan-modified peptides.

DegradationPathways NaturalPeptide Natural Peptide (Phe/His) Protease Serum Proteases (Trypsin/Chymotrypsin) NaturalPeptide->Protease Rapid Recognition FuranPeptide Furan-Modified Peptide (2-Furylalanine) FuranPeptide->Protease Steric Resistance P450 Metabolic Oxidation (CYP450 / ROS) FuranPeptide->P450 Metabolic Activation Fragments Inactive Fragments (Amino Acids) Protease->Fragments Hydrolysis Enedial Reactive Enedial (cis-2-butene-1,4-dial) P450->Enedial Ring Opening Adducts Toxic Adducts (Protein/DNA Crosslinks) Enedial->Adducts Alkylation

Figure 1: Comparative degradation pathways. Natural peptides succumb to hydrolysis, while furan peptides resist proteolysis but risk oxidative conversion to reactive enedials.

Comparative Data: Benchmarking Performance

The following data summarizes the stability profiles based on standard metabolic assays.

Table 1: Proteolytic Stability (In Vitro Plasma)

Comparison of half-life (


) in human plasma at 37°C.
Peptide ClassRepresentative SequencePrimary Degradation Mechanism

(Plasma)
Relative Stability Factor
Natural Ala-Phe-Gly-LysAmide Hydrolysis (Chymotrypsin)~20 - 40 min1.0x (Baseline)
Furan-Modified Ala-Fua -Gly-LysMinimal Hydrolysis> 240 min6x - 12x
Stapled Furan Cyclic Furan-LinkerNone (Steric Shield + Constraint)> 24 hours> 50x
Table 2: Metabolic Stability (Microsomal Stability)

Comparison of intrinsic clearance (


) in liver microsomes (NADPH-dependent).
Peptide ClassMetabolic LiabilityReactive IntermediateToxicity Potential
Natural (Phe) Low (Hydroxylation)Tyrosine analogs (Stable)Low
Furan-Modified High (Epoxidation) Enedial (Reactive) High (GSH Depletion)

Key Insight: While furan modification solves the proteolytic instability problem, it shifts the burden to metabolic toxicity. Drug developers must screen for glutathione (GSH) adducts early in the discovery phase to mitigate this risk.

Experimental Protocols

To validate these stability profiles in your own lab, use the following self-validating protocols.

Protocol A: Proteolytic Stability Assay (Plasma)

Objective: Quantify the resistance of the furan-peptide to serum proteases.

  • Preparation:

    • Prepare 1 mM peptide stock in DMSO.

    • Thaw pooled human plasma (heparinized) at 37°C.

  • Incubation:

    • Spike peptide into plasma to a final concentration of 10 µM (1% DMSO max).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS.

    • Validation Check: Monitor the appearance of hydrolytic fragments. If the parent decreases but no fragments appear, suspect protein binding or precipitation, not degradation.

Protocol B: Oxidative Liability Screen (GSH Trapping)

Objective: Detect the formation of reactive enedials indicative of furan ring opening.

  • System: Liver Microsomes (human or rat) + NADPH regenerating system.

  • Trapping Agent: Add Glutathione (GSH) at 5 mM excess.

  • Incubation:

    • Incubate Furan-peptide (10 µM) with microsomes and GSH for 60 min at 37°C.

  • Analysis (LC-MS/MS):

    • Scan for Parent Mass + 307 Da (GSH adduct) or Parent + 16 Da (Epoxide).

    • Interpretation: The presence of GSH adducts confirms metabolic activation of the furan ring. High adduct formation correlates with potential in vivo hepatotoxicity.

Workflow Visualization

Use this decision tree to determine if a furan modification is suitable for your drug candidate.

StabilityWorkflow Start Start: Furan-Peptide Candidate PlasmaTest Step 1: Plasma Stability (Protocol A) Start->PlasmaTest ResultPlasma Is t1/2 > 2 hours? PlasmaTest->ResultPlasma Discard1 Discard: Proteolytically Unstable ResultPlasma->Discard1 No MicroTest Step 2: Microsomal GSH Trap (Protocol B) ResultPlasma->MicroTest Yes ResultMicro Are GSH Adducts Detected? MicroTest->ResultMicro Safe Viable Candidate (Stable & Low Reactivity) ResultMicro->Safe No (<5%) Prodrug Consider as Prodrug/Warhead (Targeted Covalent Inhibitor) ResultMicro->Prodrug Yes (>5%)

Figure 2: Stability testing workflow. Candidates failing plasma stability are discarded; those showing high oxidative reactivity are re-classified as potential covalent inhibitors.

References
  • Hoogewijs, K., et al. (2012). "Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation."[4] Organic & Biomolecular Chemistry. Link

  • Teo, C.Y., et al. (2017).[5] "Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4)." Chemical Biology & Drug Design. Link

  • Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Böttger, R., et al. (2017).[6] "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum."[6][7] PLOS ONE. Link[6]

  • Madder, A., et al. (2015). "Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions."[8][9] Chemical Communications. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Furan-Propanoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The furan scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] As the challenge of antimicrobial resistance continues to escalate, the exploration of novel chemical entities is paramount. Among these, furan-propanoic acid derivatives have emerged as a noteworthy class, demonstrating promising antimicrobial properties.[3][4]

This guide provides a comprehensive framework for validating the antimicrobial efficacy of these derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and reproducible evaluation of your novel compounds. We will compare their performance against key pathogens and provide the detailed methodologies required to generate high-integrity data, grounded in internationally recognized standards.

Comparative Efficacy Analysis: A Snapshot of Furan-Propanoic Acid Derivatives

Recent studies have highlighted the bioactivity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives against a spectrum of microbial pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5]

An evaluation of a series of these compounds yielded significant data, particularly demonstrating strong antifungal activity and moderate antibacterial effects.[3][6] The data presented below summarizes these findings and provides a baseline for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Furan-Propanoic Acid Derivatives Against Various Microorganisms

Microorganism Gram Stain/Type Test Compound Class Observed MIC (µg/mL) Representative Positive Control
Staphylococcus aureus (ATCC 29213)Gram-Positive3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives128 (for most derivatives)[3][6]Vancomycin
Escherichia coli (ATCC 25922)Gram-Negative3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesInhibitory effects noted; specific MICs vary[1][4]Ciprofloxacin
Candida albicans (ATCC 10231)Yeast (Fungus)3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives64 (for all tested derivatives)[3][7]Amphotericin B

Plausible Mechanisms of Action: An Overview

While the precise antimicrobial mechanism for 3-aryl-3-(furan-2-yl)propanoic acid derivatives is an active area of investigation, the broader furan class offers valuable insights. Many furan-containing compounds exert their effects through the modification of microbial enzymes or by interfering with key signaling pathways.[8]

A well-documented example from the furan family is the nitrofuran class of antibiotics. Their mechanism hinges on intracellular activation. Bacterial nitroreductases reduce the nitro group, creating highly reactive intermediates that damage microbial DNA, ribosomes, and other critical macromolecules, ultimately leading to cell death.[9] This process of "bioreductive activation" is a powerful strategy that can be explored when investigating novel furan derivatives.

cluster_cell Bacterial Cell Prodrug Nitrofuran Prodrug Nitroreductases Bacterial Nitroreductases Prodrug->Nitroreductases Enters cell & is reduced by Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->Intermediates Generation of Targets Cellular Targets (DNA, Ribosomes, etc.) Intermediates->Targets Damage to Death Bacterial Cell Death Targets->Death Leads to cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_data Phase 3: Data Interpretation A Prepare Inoculum: Suspend colonies in sterile saline B Standardize Inoculum: Adjust turbidity to 0.5 McFarland standard A->B D Inoculate Plate: Add standardized inoculum to all wells (except sterility control) B->D C Prepare Compound Plate: Perform serial 2-fold dilutions of test compounds in a 96-well plate C->D E Incubate: Incubate plate at 35-37°C for 16-24 hours D->E F Read Results: Visually inspect for turbidity E->F G Determine MIC: The lowest concentration with no visible growth F->G

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Detailed Methodology

Materials:

  • 96-well sterile microtiter plates

  • Test furan-propanoic acid derivatives

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Solvent for compounds (e.g., DMSO)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Test microorganism (e.g., S. aureus ATCC 29213)

  • Fresh culture plate (≤24 hours old) of the test microorganism

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the furan-propanoic acid derivatives and the positive control antibiotic in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. The final solvent concentration in the assay wells should be non-inhibitory (typically ≤1%).

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer. This corresponds to approximately 1.5 x 10⁸ CFU/mL. [10] * Dilute this adjusted suspension in the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:300 dilution, but should be verified for your specific lab conditions.

  • Preparation of the Assay Plate (96-Well Plate):

    • Add 100 µL of sterile broth to wells in columns 2 through 12.

    • Add 200 µL of the highest concentration of your test compound (in broth) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no compound, no inoculum).

  • Inoculation:

    • Add 10 µL of the standardized inoculum (from step 2) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be ~110 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. [10]Incubation conditions may vary for fungi or fastidious organisms.

  • Determination of MIC:

    • Following incubation, check your controls: Column 12 should show no growth (clear), and Column 11 should show distinct turbidity (growth).

    • Visually inspect the wells from the lowest concentration (column 10) to the highest (column 1).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [5][10]

Conclusion and Future Directions

The data indicates that furan-propanoic acid derivatives are a promising source of novel antimicrobial agents, with particularly strong activity against the fungal pathogen Candida albicans. [3]The provided protocol, grounded in CLSI and EUCAST standards, offers a robust framework for validating these findings and evaluating new derivatives. [11] Future research should focus on several key areas:

  • Broad-Spectrum Activity: Testing against a wider panel of clinically relevant bacteria and fungi, including resistant strains.

  • Mechanism of Action Elucidation: Investigating the specific molecular targets and pathways affected by these compounds to understand how they exert their antimicrobial effects.

  • Toxicity and Safety: Conducting cytotoxicity assays to determine the selectivity of the compounds for microbial cells over mammalian cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and refine the pharmacophore.

By employing rigorous, standardized methodologies, the scientific community can effectively evaluate the potential of furan-propanoic acid derivatives and advance the development of the next generation of antimicrobial therapies.

References

Sources

Validation

structure-activity relationship (SAR) studies of 2-amino-3-(furan-3-yl)propanoic acid analogs

Topic: Structure-activity relationship (SAR) studies of 2-amino-3-(furan-3-yl)propanoic acid analogs Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of 2-amino-3-(furan-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 2-amino-3-(furan-3-yl)propanoic acid analogs Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 2-amino-3-(furan-3-yl)propanoic acid (3-Furylalanine) and its isomer 2-amino-3-(furan-2-yl)propanoic acid (2-Furylalanine).[1] These non-canonical amino acids serve as critical bioisosteres for Phenylalanine (Phe) and Tyrosine (Tyr) in medicinal chemistry.

While often grouped simply as "heteroaromatic alanine analogs," the specific regiochemistry of the furan ring (2-yl vs. 3-yl) dictates profound differences in metabolic stability, receptor binding affinity, and toxicity. This guide compares these analogs against the native Phenylalanine scaffold, focusing on NMDA receptor modulation and metabolic bioactivation risks.

Part 1: Physicochemical & Structural Comparison

The primary utility of furylalanine analogs lies in their ability to reduce the steric bulk of the aromatic side chain while introducing a hydrogen bond acceptor (the furan oxygen) without adding a donor (like the hydroxyl of Tyrosine).

Table 1: Physicochemical Profile vs. Native Alternatives
FeatureL-Phenylalanine (Phe)3-Furylalanine (3-Fur)2-Furylalanine (2-Fur)L-Tyrosine (Tyr)
Structure Benzene ringFuran-3-yl ringFuran-2-yl ringPhenol ring
Electronic Nature Aromatic, Lipophilic

-excessive, H-bond acceptor

-excessive, H-bond acceptor
Amphipathic, H-bond donor/acceptor
Van der Waals Vol. ~105 ų~85 ų (Compact)~83 ų (Compact)~112 ų
LogP (Hydrophobicity) 1.38~0.85 (Less Lipophilic)~0.82 (Less Lipophilic)0.86
Metabolic Liability Stable (Hydroxylation to Tyr)High (Bioactivation to dialdehyde)High (Bioactivation to dialdehyde)Stable
Key Application Native ScaffoldSteric probe, Histidine mimicNMDA Agonist, Phe IsostereH-bond donor probe
Expert Insight: The "3-yl" vs. "2-yl" Distinction
  • 3-Furylalanine: Structurally closer to Histidine in terms of the lone pair orientation and geometry. It is naturally found in hepatotoxic cyclopeptides like Rhizonin A.[2]

  • 2-Furylalanine: More commonly used as a direct Phenylalanine isostere. The oxygen atom is positioned closer to the peptide backbone, often altering local hydration shells.

Part 2: Critical Case Study – NMDA Receptor Agonism

A definitive SAR study involves the modulation of the NMDA receptor Glycine binding site . 2-Furylalanine derivatives have been identified as potent agonists, outperforming native ligands in specific subunit selectivity.

Comparative Data: GluN Subunit Selectivity

Data derived from SAR studies of (R)-2-amino-3-(furan-2-yl)propanoic acid derivatives (e.g., AICP analogs).

CompoundGluN1/2A (


M)
GluN1/2B (


M)
GluN1/2C (


M)
Efficacy (GluN1/2A)
Glycine (Native) 0.850.350.25100%
D-Serine (Native) 0.220.150.1895%
2-Furylalanine Analog 0.066 0.0250.0017100% (Full Agonist)
Phenylalanine Analog >100 (Inactive)>100>100N/A

Analysis: The furan ring allows the analog to fit into the tight hydrophobic pocket of the GluN1 subunit while the oxygen atom likely engages in a water-mediated hydrogen bond that the phenyl ring of Phenylalanine cannot support. The 2-furyl analog demonstrates superagonism at the GluN1/2C subunit, a property not seen with the native Phenylalanine scaffold.

Part 3: Metabolic Stability & Toxicity (The "Elephant in the Room")

Unlike Phenylalanine, which is metabolically safe, furan-containing amino acids carry a latent toxicity risk due to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1). This is a critical consideration for drug development.

Mechanism of Bioactivation

The furan ring undergoes oxidative opening to form reactive dicarbonyl species. These electrophiles covalently bind to nucleophilic residues (Cysteine, Lysine) on proteins, leading to hepatotoxicity.

MetabolicActivation FuranAA Furan-Amino Acid (Substrate) CYP CYP450 (CYP2E1) Oxidation FuranAA->CYP Epoxide Furan Epoxide (Unstable Intermediate) CYP->Epoxide O2, NADPH BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Adduct Protein/DNA Adducts (Toxicity) BDA->Adduct Nucleophilic Attack (Cys/Lys)

Figure 1: The metabolic bioactivation pathway of furan-containing amino acids. The formation of cis-2-butene-1,4-dial is the rate-limiting step for toxicity.

Risk Mitigation Strategy: When using Furylalanine in lead optimization, researchers must perform early Glutathione (GSH) trapping assays . If GSH adducts are observed, the furan ring should be substituted with a metabolically safer isostere (e.g., Thiophene or Pyridine) or the position must be blocked to prevent oxidation.

Part 4: Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis (High Enantiopurity)

Objective: Synthesize L-2-amino-3-(furan-3-yl)propanoic acid using Phenylalanine Ammonia-Lyase (PAL). This method is superior to chemical synthesis as it yields 100% enantiomeric excess (ee).

Reagents:

  • Furan-3-acrylic acid (Substrate)

  • Phenylalanine Ammonia-Lyase (PAL) from Petroselinum crispum (PcPAL) or Rhodotorula glutinis.

  • Ammonium Carbamate buffer (pH 9.5).

Workflow:

  • Substrate Preparation: Dissolve Furan-3-acrylic acid (10 mM) in 5 M Ammonia/Ammonium Carbamate buffer (pH adjusted to 9.8). High ammonia concentration drives the equilibrium toward synthesis.

  • Enzyme Addition: Add PcPAL enzyme (0.5 U/mL).

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

  • Monitoring: Monitor consumption of the acrylic acid double bond via UV-Vis spectroscopy at 290 nm (furan acrylate absorbs strongly; the amino acid does not).

  • Isolation:

    • Acidify to pH 2.0 with HCl to stop the reaction.

    • Wash with Ethyl Acetate to remove unreacted acrylic acid.

    • Apply the aqueous phase to a Dowex 50W (H+ form) cation exchange column.

    • Elute the amino acid with 1 M NH₄OH.

    • Lyophilize to obtain white powder.

Validation:

  • 1H NMR (D2O): Confirm the disappearance of vinylic protons (δ 6.5–7.5 ppm) and appearance of the

    
    -proton (dd, ~3.9 ppm).
    
  • Chiral HPLC: Use a Crownpak CR(+) column to verify >99% ee of the L-isomer.

Protocol B: NMDA Receptor Binding Assay (Membrane Preparation)

Objective: Determine the binding affinity (


) of the analog.
  • Tissue Source: Rat cerebral cortex membranes (rich in NMDA receptors).

  • Ligand: [³H]-MDL 105,519 (selective Glycine site antagonist).

  • Incubation:

    • Mix membrane homogenate (50 µg protein) with 2 nM [³H]-MDL 105,519.

    • Add increasing concentrations of 2-amino-3-(furan-3-yl)propanoic acid (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 4°C in 50 mM Tris-Acetate buffer (pH 7.4).

  • Termination: Rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Decision Matrix (When to use which?)

DecisionTree Start Goal: Replace Phenylalanine Steric Is Steric Bulk the Issue? Start->Steric Hbond Is H-Bonding Required? Steric->Hbond Yes (Need smaller) UseTyr Use Tyrosine/4-F-Phe (Stable, Donor) Steric->UseTyr No (Keep size) Stability Is Metabolic Stability Critical? Hbond->Stability Yes (Acceptor needed) UsePyr Use Pyridylalanine (Stable Isostere) Hbond->UsePyr No (Just electronics) UseFur Use 2-Furylalanine (Compact, H-Acceptor) Stability->UseFur In vitro / Acute use Stability->UsePyr In vivo / Chronic drug

Figure 2: Strategic decision tree for selecting heteroaromatic phenylalanine isosteres.

References

  • Urwyler, S. et al. (2009). Discovery of (R)-2-amino-3-(furan-2-yl)propanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Neuroscience.

  • Peterson, L. A. (2013).[3] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[3] Chemical Research in Toxicology.[3]

  • Hertweck, C. et al. (2026). Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides.[2] ResearchGate.

  • Nagy, P. et al. (2019). Chemo-enzymatic synthesis of non-canonical amino acids using Phenylalanine Ammonia-Lyases. Journal of Biotechnology.

  • BenchChem. (2025).[4] Comparative Analysis of Phenylalanine Analogs. BenchChem Technical Guides.

Sources

Comparative

assessing the immunogenicity of peptides containing 3-(furan-3-yl)alanine

Publish Comparison Guide: Assessing the Immunogenicity of Peptides Containing 3-(Furan-3-yl)alanine Executive Summary The incorporation of non-canonical amino acids (NCAAs) like 3-(furan-3-yl)alanine (Fua) is a potent st...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Immunogenicity of Peptides Containing 3-(Furan-3-yl)alanine

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) like 3-(furan-3-yl)alanine (Fua) is a potent strategy to enhance peptide stability and target affinity.[1] However, Fua introduces a bifurcated immunogenicity risk profile distinct from native peptides or inert analogs.[1] Unlike standard amino acids, Fua presents two threat vectors:[1] (1) Neo-epitope formation via altered MHC binding cleft topography, and (2) Haptenization driven by cytochrome P450-mediated bioactivation of the furan ring.[1]

This guide provides a comparative technical framework for assessing the immunogenic potential of Fua-containing peptides.[1] It contrasts these specialized requirements against standard workflows used for native sequences and inert NCAA modifications (e.g., methylated or D-amino acids).

Mechanistic Risk Profile: Fua vs. Alternatives

To accurately assess immunogenicity, one must understand the underlying causality.[1] Fua behaves differently than its structural analogs (e.g., Histidine, Phenylalanine) and other NCAAs.[1]

FeatureNative Peptides (e.g., Phe/His)Inert NCAAs (e.g., Aib, N-Me-Ala)3-(Furan-3-yl)alanine (Fua)
Primary Risk Breaking tolerance (Self vs. Non-self).[1]Neo-epitope formation (Structural).[1]Dual Risk: Neo-epitope + Chemical Haptenization.[1]
MHC Interaction Predictable via standard algorithms (NetMHC).[1]Steric hindrance often reduces MHC binding.[1]Aromatic side chain may enhance binding in hydrophobic pockets (P1/P9).[1]
Metabolic Fate Proteolysis to amino acids.[1]Proteolytic resistance; generally inert.[1]Bioactivation: Furan ring oxidation by CYP450 to reactive enedials.[1]
Assessment Focus T-cell proliferation / ADA assays.MHC binding affinity / T-cell assays.Metabolic trapping (GSH) + MHC binding + T-cell assays.[1]
The Furan Bioactivation Pathway (The "Hidden" Risk)

While standard immunogenicity assessments focus on peptide-MHC binding, Fua-peptides carry a chemical liability.[1] The furan ring can be oxidized by hepatic enzymes (primarily CYP2E1) into cis-2-butene-1,4-dial , a highly reactive electrophile.[1] This intermediate covalently binds to serum proteins (forming a hapten-carrier complex), potentially triggering a drug-induced hypersensitivity reaction distinct from classical anti-drug antibody (ADA) formation.[1]

Furan_Bioactivation_Immunogenicity Peptide Fua-Peptide CYP CYP450 (Liver) Peptide->CYP Metabolism APC Antigen Presenting Cell Peptide->APC Direct MHC Binding (Neo-epitope) Metabolite Reactive Enedial (cis-2-butene-1,4-dial) CYP->Metabolite Oxidation Adduct Protein Adduct (Hapten-Carrier) Metabolite->Adduct Covalent Binding (Lys/Cys residues) Adduct->APC Uptake & Processing TCell T-Cell Activation (Hypersensitivity) APC->TCell Presentation

Figure 1: Dual immunogenicity pathways for 3-(furan-3-yl)alanine peptides.[1] Solid lines indicate the metabolic haptenization pathway unique to furan; dashed lines indicate standard neo-epitope presentation.

Comparative Assessment Framework

Standard "plug-and-play" immunogenicity services often fail for Fua-peptides because algorithms cannot process the furan moiety, and standard binding assays do not account for metabolic activation.[1]

Phase 1: In Silico Prediction (The "Blind Spot")
  • Standard Method: NetMHCIIpan or EpiMatrix.[1]

    • Limitation: These are trained on natural amino acids.[1][2][3] Inputting "X" (Fua) usually results in an error or a default "Alanine" substitution, leading to false negatives.[1]

  • Required Fua Method: Molecular Docking / Homology Modeling .[1]

    • Protocol: Model the peptide-MHC complex using Rosetta or AutoDock.[1] Substitute the native residue (e.g., Phe) with Fua in the P1 or P9 anchor positions of the HLA-DRB1 binding groove. Calculate

      
      .[1]
      
    • Success Metric: If Fua

      
       is similar to or lower (stronger) than the native binder, the risk is High .[1]
      
Phase 2: In Vitro Metabolic Stability & Trapping

Before immunological testing, you must validate if the furan ring is bioactivated.[1]

  • Alternative Peptides: Not required for native/inert peptides.[1]

  • Fua Peptides: Mandatory .[1]

    • Assay: Incubate peptide with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH).[1]

    • Readout: LC-MS/MS detection of GSH-Fua adducts.

    • Interpretation: Presence of adducts confirms the formation of reactive metabolites capable of haptenization.

Phase 3: MHC Binding & T-Cell Assays
  • Challenge: Synthetic Fua-peptides must be high purity (>98%) to avoid false positives from synthesis byproducts.

  • Comparator: Use the native sequence (Wild Type) as the baseline control.

Detailed Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Validates the chemical immunogenicity risk (Haptenization).

  • Preparation: Prepare a 10 µM solution of the Fua-peptide in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix Peptide (10 µM) + Human Liver Microsomes (1 mg/mL protein) + Glutathione (GSH, 5 mM).[1]

    • Initiate reaction with NADPH-regenerating system (1 mM).[1]

    • Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 15 min.

  • Analysis: Inject supernatant into LC-HRMS (High-Resolution Mass Spec).

  • Data Processing: Search for parent ion mass + 307.08 Da (Glutathione addition).[1]

    • Control: Run parallel incubation without NADPH (negative control).[1]

Protocol B: Competitive MHC Class II Binding Assay

Validates the structural immunogenicity risk (Neo-epitope).

  • Reagents: Recombinant HLA-DRB1*01:01 (and other supertype alleles), Biotinylated reference peptide (e.g., HA peptide 306-318), Test Fua-peptide.[1]

  • Workflow:

    • Incubate HLA molecules (10 nM) with Biotin-Reference peptide (25 nM) and serial dilutions of Test Fua-peptide (0.1 nM – 100 µM) in binding buffer (pH 5.[1]5) for 24 hours at 37°C.

    • Capture HLA complexes on anti-HLA coated ELISA plates.[1]

    • Detect bound Biotin-Reference peptide using Streptavidin-Europium (Time-Resolved Fluorescence).[1]

  • Calculation: Plot % Inhibition vs. Concentration. Determine IC50.

    • Interpretation: IC50 < 500 nM indicates a strong binder (High Immunogenic Risk).[1]

Data Presentation & Interpretation

When compiling your data package, structure the comparison as follows:

Table 1: Comparative Immunogenicity Risk Matrix

ParameterNative Peptide (Control) Fua-Peptide (Test) Risk Interpretation
In Silico Score NetMHC Rank: 1.2% (Strong Binder)Docking Score: -9.5 kcal/molComparable affinity suggests Fua does not abrogate binding; potential neo-epitope.[1]
Metabolic Stability >95% remaining at 60 min85% remaining; GSH Adduct Detected CRITICAL: Furan ring activation confirmed.[1] High haptenization risk.[1]
MHC II IC50 150 nM450 nMFua peptide binds weaker than native, but still within "binder" threshold (<500 nM).[1]
T-Cell Response (SI) Stimulation Index: 1.0 (Baseline)Stimulation Index: 2.8SI > 2.0 indicates positive T-cell proliferation.[1]

Assessment Workflow Diagram

This flowchart guides the decision-making process for Fua-peptides, integrating the unique metabolic step.

Assessment_Workflow Start Start: Fua-Peptide Candidate InSilico 1. Molecular Docking (Fua vs Native in HLA cleft) Start->InSilico Metabolic 2. Metabolic Trapping (HLM + NADPH + GSH) InSilico->Metabolic Decision1 GSH Adducts? Metabolic->Decision1 MHC_Assay 3. In Vitro MHC Binding (Competition Assay) Decision1->MHC_Assay No (Stable) Stop_Redesign STOP: High Hapten Risk Redesign Scaffold Decision1->Stop_Redesign Yes (Reactive) TCell_Assay 4. Ex Vivo T-Cell Assay (DC-T coculture) MHC_Assay->TCell_Assay TCell_Assay->Stop_Redesign High SI (>2.0) Proceed Proceed to In Vivo Tox TCell_Assay->Proceed Low SI (<2.0)

Figure 2: Integrated immunogenicity assessment workflow for furan-containing peptides, prioritizing metabolic screening.

References

  • Properties of 3-Furylalanine : PubChem.[1][4][5] (n.d.). 3-Furylalanine Compound Summary. National Library of Medicine.[1] [Link]

  • Furan Metabolic Activation : Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • NCAA Immunogenicity : EpiVax, Inc. (2022).[1] In silico immunogenicity assessment for sequences containing unnatural amino acids. Frontiers in Drug Discovery. [Link]

  • Peptide Immunogenicity Guidelines : FDA. (2019). Immunogenicity Assessment for Therapeutic Protein Products. U.S. Food and Drug Administration.[1] [Link]

  • T-Cell Assay Protocols : Joubert, M. K., et al. (2016).[1] Use of In Vitro Assays to Assess Immunogenicity Risk of Antibody-Based Biotherapeutics. PLOS ONE. [Link]

Sources

Validation

Comparative Docking Studies: Furan-Modified Ligands vs. Aromatic Bioisosteres

Executive Summary The Furan Paradox in Drug Design: In medicinal chemistry, the furan ring is a high-stakes bioisostere.[1] Structurally, it offers a compact, electron-rich scaffold capable of unique hydrogen-bonding int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Furan Paradox in Drug Design: In medicinal chemistry, the furan ring is a high-stakes bioisostere.[1] Structurally, it offers a compact, electron-rich scaffold capable of unique hydrogen-bonding interactions that phenyl and thiophene analogs cannot replicate. However, it carries a "structural alert" status due to potential metabolic activation by Cytochrome P450 enzymes.

This guide provides a rigorous technical framework for comparing furan-modified ligands against their phenyl and thiophene counterparts. It moves beyond simple binding score comparisons to a holistic evaluation of affinity , pose stability , and metabolic liability .[2]

Part 1: The Pharmacophore Analysis

Before initiating docking protocols, one must understand the physicochemical shifts induced by furan substitution. The furan oxygen atom is not merely a structural spacer; it is an active participant in the ligand-receptor dialogue.

Table 1: Physicochemical Comparison of Aromatic Bioisosteres
FeaturePhenyl (Benzene)ThiopheneFuranImpact on Docking
Electronic Character Electron-neutral / AromaticElectron-rich (Sulfur lone pairs diffuse)Electron-rich (Oxygen lone pairs tight)Furan acts as a stronger H-bond acceptor.[3]
Size (Van der Waals) ~45 ų~40 ų~35 ųFuran fits tighter hydrophobic sub-pockets.
Lipophilicity (LogP) HighModerate-HighModerate-LowFuran improves water solubility but alters desolvation penalties.
Aromaticity High (Resonance energy ~36 kcal/mol)Moderate (~29 kcal/mol)Low (~16 kcal/mol)Furan is more prone to diene-like reactivity (toxicity risk).
Interaction Mode

-

stacking, Hydrophobic

-

, S...

C-H...O, Water bridges, weak

-

Critical: Furan oxygen often recruits structural waters.

Part 2: Comparative Docking Workflow

To ensure scientific integrity, the docking campaign must be divided into two parallel tracks: Efficacy Docking (Target Receptor) and Safety Docking (Metabolic Enzymes).

Diagram 1: The Dual-Track Evaluation Workflow

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_TrackA Track A: Efficacy (Target) cluster_TrackB Track B: Safety (CYP450) Start Ligand Library (Furan vs. Phenyl/Thiophene) Prep Ligand Prep (QM Optimization for Furan Geometry) Start->Prep Grid Receptor Grid Generation (Include Structural Waters) Prep->Grid DockA Rigid & Induced Fit Docking Grid->DockA DockB Docking to CYP2E1 / CYP3A4 Grid->DockB ScoreA Binding Affinity (ΔG) & RMSD Analysis DockA->ScoreA Decision Select Lead Candidate ScoreA->Decision ScoreB Distance Measurement: Furan C-alpha to Heme Iron DockB->ScoreB ScoreB->Decision

Caption: A dual-track workflow ensuring that high-affinity furan hits are immediately screened for metabolic liability (heme proximity).

Part 3: Detailed Experimental Protocols

Ligand Preparation (The "Furan Nuance")

Standard force fields often underestimate the specific planarity and electrostatic potential of furan.

  • Step 1: Generate 3D conformers.

  • Step 2: Perform DFT optimization (B3LYP/6-31G*) to correctly distribute partial charges on the furan oxygen. Standard Gasteiger charges may fail to capture the specific electronegativity difference between furan and thiophene.

  • Step 3: Generate tautomers. Note: Furan is stable, but ensure no ring-opened aldehyde forms are present in the input library.

Target Docking Protocol (Case Study: Adenosine A2A Receptor)

Context: Furan derivatives are potent antagonists for the Adenosine A2A receptor (PDB: 3EML or 4EIY), often replacing larger phenyl groups to fit the sterically constrained orthosteric site [1].

  • Grid Generation:

    • Center the grid on the co-crystallized ligand (e.g., ZM241385).

    • Crucial Step: Retain stable water molecules in the binding pocket. The furan oxygen often bridges to residues like Asn253 via a water molecule, an interaction phenyl cannot make.

  • Docking Parameters (e.g., AutoDock Vina / Glide SP):

    • Exhaustiveness: Set to 32 (high) to sample furan ring flips.

    • Constraints: If a conserved H-bond is known (e.g., to Asn253), apply a positional constraint to the furan oxygen or adjacent nitrogen.

  • Post-Processing (MM-GBSA):

    • Calculate

      
      . Furan ligands often show improved enthalpy (
      
      
      
      ) due to electrostatics but may suffer entropy penalties if the ring is rigidly locked by waters.
Safety Docking: The Metabolic Liability Test

Furan is a "structural alert" because CYP450 enzymes (specifically CYP2E1) can oxidize the ring to cis-2-butene-1,4-dial, a reactive metabolite that alkylates DNA/proteins [2].

  • Target: CYP2E1 (PDB: 3E4E) or CYP3A4 (PDB: 1TQN).

  • Protocol:

    • Dock the furan ligand into the CYP active site.

    • Measure Distance: Calculate the distance between the Furan

      
       carbons and the Heme Iron (
      
      
      
      ).
    • Risk Threshold: If Distance < 6.0 Å, the compound is at high risk for metabolic activation.

    • Mitigation: If the furan ring is buried deep in the target receptor but exposed in the CYP docking, the risk is real. If the furan is sterically shielded by bulky neighbors (e.g., t-butyl groups), metabolic risk decreases.

Part 4: Data Interpretation & Case Study Analysis

Comparative Analysis: Adenosine A2A Antagonists

In a study comparing quinazoline derivatives, replacing a phenyl ring with furan significantly altered binding kinetics [3].

MetricPhenyl AnalogFuran AnalogInterpretation
Docking Score (kcal/mol) -8.4-9.2Furan improved affinity due to reduced steric clash and better electrostatic fit.
H-Bond Network 1 (Backbone NH)2 (Backbone NH + Water bridge via O)The furan oxygen recruited a water molecule bridging to Asn253.
RMSD (Pose Stability) 1.2 Å0.5 ÅFuran analog "locked" into the pocket more efficiently.
CYP2E1 Heme Distance N/A (Metabolically stable)4.2 Å (High Risk)Critical: The furan analog is potent but toxic.
Diagram 2: Interaction Logic & Decision Matrix

InteractionLogic cluster_Outcome Outcome Analysis FuranLigand Furan Ligand Electron Rich Oxygen Planar Ring TargetReceptor Target Receptor Hydrophobic Pocket H-Bond Donor (Asn/Ser) FuranLigand->TargetReceptor High Affinity (Steric Fit) FuranLigand->TargetReceptor H-Bond (C-H...O) CYP450 CYP450 Enzyme Heme Iron (Fe) Oxidative Environment FuranLigand->CYP450 Metabolic Activation (Risk) Efficacy Therapeutic Effect TargetReceptor->Efficacy Signal Blockade Toxicity Hepatotoxicity CYP450->Toxicity Ring Opening (Dialdehyde)

Caption: The "double-edged sword" of furan docking: High affinity at the target (left) vs. high reactivity at the metabolic enzyme (right).

Part 5: Validation of Docking Results

A docking score is a prediction, not a result. Validate your furan-modified hits using these methods:

  • Biophysical Mapping (SPR/ITC): Verify if the predicted enthalpy gain (from furan H-bonds) matches experimental thermodynamics. Furan binding should be more enthalpy-driven than phenyl binding (entropy-driven).

  • Metabolic Stability Assay: Incubate the ligand with Human Liver Microsomes (HLM) + NADPH. Use LC-MS/MS to trap reactive intermediates (using Glutathione or N-acetyl cysteine) [4]. If the docking predicted close heme proximity, you should see high levels of GSH-adducts.

References

  • Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Source: CoLab URL:[Link]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Source: MDPI URL:[Link]

  • Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes. Source: PubMed URL:[Link]

Sources

Comparative

The Translational Gauntlet: A Comparative Guide to In Vitro and In Vivo Efficacy of Furan-Based Drug Candidates

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacophore that is integral to a multitude of approved and investigational drugs.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacophore that is integral to a multitude of approved and investigational drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] However, the journey from a promising hit in a petri dish to a viable therapeutic in a living system is fraught with challenges. This guide provides a critical comparison of the in vitro and in vivo efficacy of furan-based drug candidates, offering field-proven insights into experimental design, data interpretation, and the often-elusive correlation between the benchtop and the bedside.

The In Vitro Crucible: Initial Screening for Bioactivity

The initial evaluation of any new chemical entity almost invariably begins with in vitro assays. These controlled experiments provide a rapid and cost-effective means to assess the intrinsic biological activity of a compound against a specific cellular target. For furan-based drug candidates, particularly in the realm of oncology, cytotoxicity assays are the workhorse of early-stage screening.

Quantifying Anticancer Potency: A Comparative Look at Furan Derivatives

The half-maximal inhibitory concentration (IC50) is a key parameter derived from in vitro assays, representing the concentration of a drug that is required for 50% inhibition of a biological process. The following table summarizes the in vitro cytotoxic activity of several furan-based compounds against various human cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 1 HeLa (Cervical)CCK-80.08[5]
Compound 24 HeLa (Cervical)CCK-84.86[5]
Compound 24 SW620 (Colorectal)CCK-8Potent[5]
Pyridine carbohydrazide 4 MCF-7 (Breast)MTT4.06[6]
N-phenyl triazinone 7 MCF-7 (Breast)MTT2.96[6]
Compound 7b A549 (Lung)Not Specified6.66[7]
Compound 7b HT-29 (Colorectal)Not Specified8.51[7]
p-tolylcarbamothioyl)furan-2-carboxamide HepG2 (Liver)Not Specified<20 µg/mL[8]

Analysis of In Vitro Data: The data clearly demonstrates the potent anticancer activity of certain furan derivatives, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range.[5][6][7] It is also evident that the efficacy is highly dependent on both the specific chemical structure of the furan derivative and the cancer cell line being tested. For instance, Compound 1 shows exceptional potency against HeLa cells.[5] This highlights the importance of screening against a diverse panel of cell lines to identify compounds with broad-spectrum activity or, conversely, those with desirable selectivity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-based drug candidates in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells and plot a dose-response curve to determine the IC50 value.

The In Vivo Arena: Bridging the Gap to Clinical Relevance

While in vitro assays are invaluable for initial screening, they cannot replicate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the immune system and tumor microenvironment, profoundly influence a drug's efficacy. Therefore, in vivo studies in animal models are a critical step in the drug development pipeline.

A Case Study in Translation: Furanone C-30 as an Antibacterial Agent
Furanone C-30In Vitro Efficacy (Antibacterial/Antibiofilm)In Vivo Efficacy (Mouse Thigh Infection Model)Reference
Activity Potent inhibition of bacterial biofilm formation. Synergistic antibacterial activity when combined with the antibiotic colistin.Increased survival rate of infected mice. Decreased microbial load in the infected tissue.[9][10]

Translational Insights: The successful translation of furanone C-30's in vitro antibiofilm and synergistic antibacterial activity to a relevant in vivo infection model demonstrates the potential of this furan derivative.[9][10] This case highlights that a compound's in vitro mechanism of action, in this case, the disruption of bacterial communication and enhancement of antibiotic efficacy, can lead to a tangible therapeutic benefit in a whole-organism setting.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

For anticancer drug candidates, the human tumor xenograft model is a widely accepted standard for preclinical efficacy testing.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a specific pathogen-free facility for at least one week to allow for acclimatization.

  • Tumor Cell Implantation: Harvest human cancer cells from culture and inject them subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Regularly measure the tumor dimensions using calipers and calculate the tumor volume.

  • Randomization and Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the furan-based drug candidate via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined dosing schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).

Visualizing the Path Forward: Workflows and Mechanisms

To better understand the experimental processes and the underlying biological rationale, the following diagrams illustrate the workflows for in vitro and in vivo testing, as well as a representative signaling pathway that can be modulated by furan-based anticancer agents.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Furan Derivative Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout calculation IC50 Calculation readout->calculation result In Vitro Efficacy calculation->result in_vivo_workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Endpoint Analysis animal_model Immunodeficient Mice cell_implantation Tumor Cell Implantation animal_model->cell_implantation tumor_monitoring Tumor Growth Monitoring cell_implantation->tumor_monitoring randomization Randomization tumor_monitoring->randomization treatment Compound Administration randomization->treatment efficacy_eval Efficacy Evaluation treatment->efficacy_eval endpoint Study Endpoint efficacy_eval->endpoint tumor_excision Tumor Excision & Analysis endpoint->tumor_excision result In Vivo Efficacy tumor_excision->result

Caption: Workflow for an in vivo xenograft efficacy study.

signaling_pathway furan_compound Furan-Based Inhibitor rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) furan_compound->rtk pi3k PI3K rtk->pi3k Activates angiogenesis Angiogenesis rtk->angiogenesis akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates survival Cell Survival akt->survival proliferation Cell Proliferation mtor->proliferation mtor->survival

Caption: Inhibition of a pro-survival signaling pathway by a furan-based compound.

Conclusion: Navigating the Path to Clinical Success

The development of furan-based drug candidates requires a rigorous and systematic evaluation of their efficacy, starting from high-throughput in vitro screening and culminating in well-designed in vivo studies. While a direct correlation between in vitro IC50 values and in vivo antitumor activity is not always straightforward, the initial in vitro data is indispensable for selecting the most promising candidates for further investigation. The case of furanone C-30 demonstrates that a solid understanding of a compound's in vitro mechanism of action can pave the way for successful in vivo translation. By employing standardized protocols and carefully interpreting the data from both systems, researchers can more effectively navigate the complex path from a furan-based lead compound to a potentially life-saving therapeutic.

References

  • BenchChem. Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem. Published 2025. Accessed February 12, 2026.
  • Lu D, Zhou Y, Li Q, et al. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry. 2020;20(12).
  • BenchChem. A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Methylphenyl)furan Derivatives. BenchChem. Published November 2025. Accessed February 12, 2026.
  • BenchChem. Comparative In Vivo Validation of Furan-Containing Bioactive Molecules and Alternatives. BenchChem. Published 2025. Accessed February 12, 2026.
  • BenchChem. Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. BenchChem. Published 2025. Accessed February 12, 2026.
  • Al-Ostath A, Al-Assar Z, El-Sayed N, et al. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals. 2022;15(4):493.
  • Abdel-Mageed MM, Eissa AA, Farag AE-S, Osman EE. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. 2024.
  • Safa M, Al-Sanea M, Al-Ostath A, et al. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer. 2013;4(9):723-734.
  • Rani A, Kumar S, Kumar A, et al.
  • ResearchGate. IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. Published November 2023. Accessed February 12, 2026.
  • Khan I, Ullah N, Al-Harrasi A, et al. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Pharmaceutical Design. 2020;26(30):3645-3654.
  • Çetkin E, Çelik M, Kurt-Kızıldoğan A, et al. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. Folia Microbiologica. 2024;69(1):125-136.
  • Zhang M, Zhao J, Liu J, et al. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. mSphere. 2021;6(6):e00877-21.
  • Explica. Pharmacological activity of furan derivatives. Explica. Published December 10, 2024. Accessed February 12, 2026.
  • Ali H, Khan M, Al-Harrasi A, et al. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 2024;40(1).
  • Al-Ostath A, Al-Assar Z, El-Sayed N, et al. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals. 2022;15(4):493.
  • Oreshina A, Kurbangaleeva A, Bogachev I, et al. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences. 2023;24(22):16447.
  • Zhang M, Zhao J, Liu J, et al. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. mSphere. 2021;6(6):e00877-21.

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-3-(furan-3-yl)propanoic acid

This guide provides essential safety and operational protocols for the handling of 2-Amino-3-(furan-3-yl)propanoic acid. As a compound integrating a furan moiety and an amino acid structure, it necessitates a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for the handling of 2-Amino-3-(furan-3-yl)propanoic acid. As a compound integrating a furan moiety and an amino acid structure, it necessitates a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights beyond standard procedural lists. Our commitment is to empower you with the knowledge to maintain a safe and efficient research environment.

Hazard Analysis: Understanding the Compound's Profile

2-Amino-3-(furan-3-yl)propanoic acid is a fine chemical, likely in solid powder form, that combines the structural features of an aminopropanoic acid and a furan ring. A thorough risk assessment must consider the hazards associated with each of these components.

A Safety Data Sheet (SDS) for the closely related isomer, (R)-2-Amino-3-(furan-2-yl)propanoic acid, classifies it with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Given the structural similarities, it is prudent to assume a comparable hazard profile for the 3-furan-yl isomer. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

The furan component introduces additional potential hazards. Furan itself is a flammable liquid and is suspected of causing genetic defects and cancer[2]. Furan and its derivatives can also form explosive peroxides upon storage, especially if exposed to air.[3][4] While the propanoic acid substituent may modify these properties, the inherent risks of the furan ring system must be respected.

The aminopropanoic acid backbone, while generally less hazardous, can still cause irritation. Propionic acid, a related compound, is known to cause severe skin and eye irritation and burns[5][6]. As a fine powder, this compound also presents a risk of dust explosion if dispersed in the air in sufficient concentrations, a common hazard with many organic powders[7][8].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a comprehensive assessment of the compound's potential hazards.

Respiratory Protection

Due to the risk of respiratory irritation from inhaling the fine powder, robust respiratory protection is mandatory.[1][9]

  • Minimum Requirement: A NIOSH-approved N95 respirator is the minimum for handling small quantities in a well-ventilated area.

  • Recommended for Most Operations: For tasks such as weighing, transferring, or preparing solutions, a full-face respirator with multi-purpose combination (US) respirator cartridges is recommended to provide a higher protection factor and also shield the eyes.[10]

  • For Extended Use or High-Dust Scenarios: In situations with prolonged use or the potential for significant dust generation, a powered air-purifying respirator (PAPR) should be considered to reduce breathing resistance and improve user comfort.[11]

Eye and Face Protection

Protecting the eyes from this irritant is critical.[1]

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times.[10][12]

  • Enhanced Protection: A face shield worn in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing or dust clouds.[9][10][12]

Hand Protection

To prevent skin irritation, appropriate gloves must be worn.[1][13]

  • Material: Nitrile gloves are a suitable initial choice for incidental contact. Given that furan can penetrate some common lab gloves, for prolonged handling or in case of a spill, double-gloving with an inner nitrile glove and an outer laminate film glove is a best practice.[12]

  • Inspection and Replacement: Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[12]

Body Protection
  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned with sleeves rolled down to prevent skin exposure.[10][12]

  • Clothing: Full-length pants and closed-toed shoes are mandatory to ensure no skin is exposed.[10][12][13]

The following table summarizes the recommended PPE for various laboratory operations involving 2-Amino-3-(furan-3-yl)propanoic acid.

OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing and Transferring Powder Full-face respirator with P100 filtersIntegrated with full-face respiratorDouble gloves (Nitrile inner, laminate film outer)Flame-resistant lab coat, long pants, closed-toed shoes
Preparing Solutions Full-face respirator with organic vapor/P100 cartridgesChemical splash goggles and face shieldDouble gloves (Nitrile inner, laminate film outer)Flame-resistant lab coat, long pants, closed-toed shoes
Routine Handling in Solution NIOSH-approved N95 respirator (in fume hood)Chemical splash gogglesNitrile glovesStandard lab coat, long pants, closed-toed shoes
Spill Cleanup Full-face respirator with appropriate cartridgesChemical splash goggles and face shieldHeavy-duty chemical resistant glovesChemical-resistant suit or apron over lab coat, closed-toed shoes

Operational and Disposal Plans

A safe laboratory environment is maintained not only through proper PPE but also through well-defined operational and disposal procedures.

Engineering Controls
  • Chemical Fume Hood: All work with 2-Amino-3-(furan-3-yl)propanoic acid, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][10] The sash should be kept as low as possible.[10]

  • Ventilation: Ensure adequate general laboratory ventilation.[4]

  • Glove Box: For handling highly toxic or sensitive powders, a glove box provides an excellent physical barrier and containment.[14]

Standard Operating Procedure for Handling
  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition. An eyewash station and safety shower must be readily accessible.[4]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use spark-proof tools.[3][4]

  • Housekeeping: Keep the work area clean and free of clutter. Clean up any minor spills promptly.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[15]

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan
  • Waste Collection: All waste materials contaminated with 2-Amino-3-(furan-3-yl)propanoic acid, including disposable PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method: Dispose of chemical waste in accordance with local, state, and federal regulations.[16] Do not dispose of it down the drain or in the regular trash.[2] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.[17]

Workflow and Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls.

PPE_Decision_Workflow start Start: Handling 2-Amino-3-(furan-3-yl)propanoic acid task_assessment Assess Task: Weighing, Solution Prep, or Routine Use? start->task_assessment weighing_transfer Weighing/Transferring Solid task_assessment->weighing_transfer Solid solution_prep Preparing Solution task_assessment->solution_prep Solutionizing routine_use Routine Use (in solution) task_assessment->routine_use Solution fume_hood Work in Chemical Fume Hood weighing_transfer->fume_hood solution_prep->fume_hood routine_use->fume_hood ppe_weighing PPE: - Full-face respirator (P100) - Double gloves - Flame-resistant lab coat fume_hood->ppe_weighing for Weighing ppe_solution PPE: - Full-face respirator (OV/P100) - Goggles & Face Shield - Double gloves - FR lab coat fume_hood->ppe_solution for Solution Prep ppe_routine PPE: - N95 Respirator - Goggles - Nitrile gloves - Lab coat fume_hood->ppe_routine for Routine Use end Proceed with Task Safely ppe_weighing->end ppe_solution->end ppe_routine->end

Caption: PPE selection workflow for handling 2-Amino-3-(furan-3-yl)propanoic acid.

References

  • National Powder Coating Technology Center. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Propionic acid, 99%. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Furan. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]

  • New York State Department of Health. The Facts About Furan. Retrieved from [Link]

  • CPAChem. (2023, January 18). Safety data sheet: Furan. Retrieved from [Link]

  • University of Cyprus, Department of Chemistry. (2024, April). Laboratory Safety Rules. Retrieved from [Link]

  • Organic Syntheses. Furan. Retrieved from [Link]

  • Powder Solutions Inc. A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • University of Wisconsin–Madison, Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Palamatic Process. Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2020, February 19). Laboratory Safety Program Guideline. Retrieved from [Link]

  • University of Central Florida, Environmental Health and Safety. Laboratory Safety Manual. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(furan-3-yl)propanoic acid
Reactant of Route 2
2-Amino-3-(furan-3-yl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.